molecular formula C6H14N2O B13359142 6-Methoxy-1,4-diazepane

6-Methoxy-1,4-diazepane

Cat. No.: B13359142
M. Wt: 130.19 g/mol
InChI Key: MZLRLEGPIKZPLU-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Nitrogen Heterocycles in Contemporary Synthetic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes and diazepines, represent a crucial class of compounds in contemporary synthetic chemistry. nih.gov Their unique three-dimensional structures and conformational flexibility make them valuable scaffolds in drug discovery and development. nih.govnih.gov These heterocycles are integral components of numerous natural products, pharmaceuticals, and biologically active molecules, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsioc-journal.cnsioc-journal.cn

The synthesis of these seven-membered rings, however, can be challenging due to unfavorable thermodynamic and kinetic factors associated with their formation. sioc-journal.cn Consequently, considerable research has been dedicated to developing efficient and innovative synthetic methodologies. sioc-journal.cnacs.orgrsc.org Modern techniques, such as microwave-assisted synthesis and domino reactions, have been employed to improve reaction times and yields, often utilizing environmentally benign solvents like water. acs.orgacs.orgacs.orgnih.gov The development of step- and atom-economical protocols for the synthesis of these heterocycles remains an active area of research. acs.orgnih.govresearchgate.net

Structural Significance of the 1,4-Diazepane Core in Heterocyclic Chemistry

The 1,4-diazepane ring, a saturated seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. researchgate.net This core structure provides a unique balance of rigidity and conformational flexibility, allowing it to adopt various low-energy conformations, such as twist-boat and chair forms. nih.govnih.gov This adaptability enables 1,4-diazepane derivatives to effectively mimic peptide secondary structures, like β-turns, making them valuable in the design of peptidomimetics and inhibitors of enzymes such as proteases. smolecule.com

The conformational mobility of the 1,4-diazepane system is a key determinant of its biological activity, influencing its interaction with and binding affinity for various biological targets. nih.gov The nitrogen atoms within the ring provide sites for substitution, allowing for the synthesis of a diverse range of derivatives with tailored pharmacological profiles. ontosight.ainih.gov Consequently, the 1,4-diazepane moiety is found in numerous compounds with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. nih.govontosight.aibenthamscience.com

Rationale for Dedicated Research on 6-Methoxy Substitution within the 1,4-Diazepane System

For instance, in related heterocyclic systems, the position and nature of substituents are known to be critical for biological activity. The presence of a methoxy (B1213986) group on a pyridine (B92270) ring attached to a diazepane core, for example, is thought to influence the compound's lipophilicity and its ability to interact with biological targets. ontosight.ai Similarly, the substitution pattern on the 1,4-diazepane ring itself has been shown to be crucial for activity in various therapeutic areas. nih.gov Therefore, dedicated research into 6-methoxy-1,4-diazepane is warranted to systematically explore how this specific substitution impacts its chemical and pharmacological properties, potentially leading to the discovery of novel compounds with enhanced or unique biological profiles.

Historical Trajectory of 1,4-Diazepane Synthesis and Analogous Azacycloalkane Systems

The synthesis of 1,4-diazepanes and other azacycloalkanes has evolved significantly over time. Early methods often involved multi-step procedures with harsh reaction conditions. However, the importance of these scaffolds in medicinal chemistry has driven the development of more efficient and versatile synthetic routes.

Key historical developments include the use of classical cyclization reactions, such as the condensation of diamines with dicarbonyl compounds or their precursors, followed by reduction. researchgate.net More recent advancements have focused on creating these ring systems with greater control and efficiency. acs.orgnih.govresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and the use of greener solvents. acs.orgacs.org Domino or tandem reactions, where multiple bond-forming events occur in a single pot, have also become a popular strategy for the atom-economical construction of 1,4-diazepane and related heterocyclic frameworks. sioc-journal.cnacs.orgnih.govresearchgate.net The development of catalytic systems, including the use of palladium and other transition metals, has further expanded the synthetic toolbox for accessing these important heterocycles. rsc.org

Aims and Objectives of Scholarly Investigation into this compound

The primary objective of scholarly investigation into this compound is to thoroughly characterize its chemical, physical, and potential biological properties. This includes the development and optimization of synthetic routes to access this specific compound and its derivatives. nih.gov A key aim is to understand the influence of the 6-methoxy substituent on the conformational preferences of the 1,4-diazepane ring.

Furthermore, research in this area seeks to explore the structure-activity relationships of this compound derivatives. By systematically modifying other positions on the diazepane ring or by incorporating this moiety into larger molecular frameworks, researchers can probe its potential as a pharmacophore in various therapeutic contexts. The ultimate goal is to generate a comprehensive dataset that can guide the design and synthesis of novel, biologically active molecules based on the this compound scaffold.

Below is a table summarizing some of the key properties of this compound and a related derivative.

PropertyThis compound Dihydrochloride sigmaaldrich.comtert-butyl this compound-1-carboxylate sigmaaldrich.com
IUPAC Name This compound dihydrochloridetert-butyl this compound-1-carboxylate
CAS Number 2320325-54-82304513-04-8
Molecular Formula C6H16Cl2N2OC11H22N2O3
Molecular Weight Not specified230.31 g/mol
Physical Form White to Yellow SolidNot specified
Purity 95%95%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

6-methoxy-1,4-diazepane

InChI

InChI=1S/C6H14N2O/c1-9-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3

InChI Key

MZLRLEGPIKZPLU-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCNC1

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 1,4 Diazepane and Its Stereoisomers

Retrosynthetic Analysis of the 6-Methoxy-1,4-Diazepane Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the primary disconnections involve the C-N bonds of the diazepane ring. Two main retrosynthetic approaches can be envisioned, breaking the ring down into acyclic precursors.

A common strategy involves disconnecting the two C-N bonds, leading to a three-carbon chain with electrophilic centers at the 1 and 3 positions, and a two-carbon diamine. Specifically for this compound, this would involve a 2-methoxy-1,3-dihalopropane and ethylenediamine (B42938). This approach is attractive due to the commercial availability of ethylenediamine and the potential to synthesize the methoxy-substituted three-carbon unit from readily accessible precursors like epichlorohydrin (B41342) or glycerol.

Alternatively, a stepwise disconnection can be considered. A single C-N bond can be cleaved, leading to a linear amino alcohol or amino halide precursor, which can then be further disconnected. This approach might offer better control over the cyclization step and the introduction of substituents.

Disconnection Strategy Precursors Synthetic Rationale
Double C-N Disconnection2-Methoxy-1,3-dihalopropane and EthylenediamineConvergent synthesis from two simple building blocks.
Single C-N DisconnectionN-(2-aminoethyl)-2-methoxy-3-halopropylamineStepwise approach allowing for more controlled ring closure.

Direct Cyclization Strategies for the 1,4-Diazepane Ring Formation

Direct cyclization methods are among the most common approaches for the synthesis of heterocyclic rings, including the 1,4-diazepane scaffold. These strategies can be broadly categorized into ring-closing reactions from linear precursors and intermolecular cyclization approaches.

Ring-Closing Reactions from Linear Precursors

The formation of the 1,4-diazepane ring can be achieved through the intramolecular cyclization of a linear precursor containing the necessary carbon and nitrogen atoms. A plausible precursor for this compound would be a diamine with a three-carbon linker that is appropriately functionalized to facilitate ring closure.

One such approach is the double N-alkylation of a diamine with a suitable 1,3-dielectrophile. For the synthesis of this compound, this would involve the reaction of ethylenediamine with a 2-methoxy-1,3-dihalopropane. The reaction conditions would need to be carefully controlled to favor intramolecular cyclization over polymerization. High-dilution conditions are often employed in such reactions to promote the formation of the desired seven-membered ring.

Another powerful ring-closing strategy is intramolecular reductive amination. This would involve a linear precursor containing two amine functionalities and a ketone or aldehyde. For the target molecule, a precursor such as 1,7-diamino-4-methoxyheptan-2-one could be envisioned to undergo a double intramolecular reductive amination to form the diazepane ring. Biocatalytic approaches using imine reductases have shown promise for the asymmetric synthesis of chiral 1,4-diazepanes via this method.

Reaction Type Linear Precursor Example Key Reagents/Conditions Potential Outcome
Double N-AlkylationEthylenediamine and 2-Methoxy-1,3-dichloropropaneBase (e.g., K₂CO₃), high dilutionThis compound
Intramolecular Reductive Amination1,7-Diamino-4-methoxyheptan-2-oneReducing agent (e.g., NaBH₃CN), acid catalystThis compound

Intermolecular Cyclization Approaches

Intermolecular approaches involve the condensation of two or more molecules to form the diazepine (B8756704) ring in a single step or a domino reaction sequence. A prominent example is the reaction of a 1,2-diamine with a 1,3-dielectrophilic species. For the synthesis of this compound, ethylenediamine could be reacted with a derivative of 2-methoxypropane-1,3-dione or a related 1,3-dielectrophile. nih.gov

A more recent development involves the intermolecular amphoteric diamination of allenes. d-nb.infonih.gov This transition-metal-free method allows for the one-step synthesis of carbon-substituted 1,4-diazepanes from 1,3-diamine derivatives and electron-deficient allenes. d-nb.infonih.gov To apply this to this compound, a suitably substituted allene (B1206475) would be required.

Palladium-catalyzed cyclization reactions have also been employed for the synthesis of substituted 1,4-benzodiazepines, and these methods could potentially be adapted for the synthesis of saturated 1,4-diazepanes. nih.govmdpi.com

Reaction Type Reactant 1 Reactant 2 Key Features
CondensationEthylenediamine2-Methoxy-1,3-dicarbonyl compoundForms the diazepine ring in one step.
Amphoteric Diamination1,3-Diaminopropane derivativeSubstituted alleneTransition-metal-free, high functional group tolerance. d-nb.infonih.gov
Domino Process1,2-DiamineAlkyl 3-oxohex-5-enoateIn situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization. nih.gov

Ring Expansion and Rearrangement Pathways Leading to 1,4-Diazepanes

Ring expansion and rearrangement reactions provide alternative synthetic entries to the 1,4-diazepane scaffold, often starting from smaller, more readily available heterocyclic precursors.

Neber Rearrangement and Related Transformations

The Neber rearrangement is a classic organic reaction that converts a ketoxime into an α-amino ketone through an azirine intermediate. wikipedia.org While not a direct route to 1,4-diazepanes, the α-amino ketone products of the Neber rearrangement could serve as valuable precursors for subsequent cyclization reactions to form the seven-membered ring. For instance, an appropriately substituted α-amino ketone could be elaborated into a linear precursor suitable for intramolecular cyclization as described in section 2.2.1. However, there are no direct reports of the Neber rearrangement being used to form a seven-membered ring in a single step.

Other rearrangements, such as tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement, have been utilized for the synthesis of seven-membered carbocyclic rings and could potentially be adapted for heterocyclic systems. nih.gov

Expansions of Smaller Nitrogen Heterocycles

The ring expansion of smaller nitrogen-containing heterocycles, such as aziridines and azetidines, is a well-established strategy for the synthesis of larger rings. The strain of the small ring provides a thermodynamic driving force for the expansion.

The reaction of aziridines with various reagents can lead to the formation of larger heterocyclic systems. For example, the reaction of N-substituted aziridines with isocyanates can lead to the formation of five-membered rings, and similar strategies could potentially be developed for seven-membered rings. The ring expansion of aziridines can also be achieved through rearrangements of aziridinium (B1262131) ylides.

Azetidines can also undergo ring expansion to form seven-membered rings like azepanes. nih.gov It is conceivable that a suitably substituted azetidine (B1206935) could be a precursor to a 1,4-diazepane derivative. For instance, the intramolecular cyclization of a 2-(aminoethyl)azetidine derivative could potentially lead to a fused bicyclic system that could be subsequently cleaved to afford a 1,4-diazepane. A study has shown that azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation and subsequent ring opening by nucleophiles to yield azepanes. nih.gov Adapting such a strategy would be a novel approach to a C-substituted 1,4-diazepane.

Starting Heterocycle Reaction Type Key Intermediates/Reagents Relevance to this compound
AziridineYlide RearrangementRhodium carbenesCould potentially be adapted to form a seven-membered ring with a substituent.
AzetidineIntramolecular Alkylation/Ring Opening2-(3-hydroxypropyl)azetidine derivativeA potential route to a C-substituted seven-membered ring. nih.gov

Stereoselective Introduction of the Methoxy (B1213986) Group at the C-6 Position

The introduction of a methoxy group at the C-6 position of the 1,4-diazepane ring with a defined stereochemistry is a critical challenge. Various strategies have been developed to achieve this, ranging from asymmetric synthesis to the use of chiral auxiliaries and resolution techniques.

Asymmetric Synthesis Methodologies for Chiral Centers

Asymmetric synthesis offers a direct route to enantiomerically pure compounds. ankara.edu.trgd3services.com In the context of this compound, this often involves the synthesis of a chiral precursor, such as a 6-hydroxy-1,4-diazepane, followed by a stereospecific O-methylation.

One powerful approach for the asymmetric synthesis of chiral 1,4-diazepanes is through enzymatic intramolecular reductive amination. researchgate.net This biocatalytic method can provide access to enantiomerically enriched diazepane cores, which can then be further functionalized. For instance, an aminoketone precursor can be cyclized and reduced in a single enzymatic step to yield a chiral 1,4-diazepane. While not directly yielding a 6-methoxy derivative, this method provides a chiral scaffold that could be subsequently converted to the target compound.

Another strategy involves the asymmetric synthesis of precursors to the diazepine ring itself. For example, novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones have been developed as valuable starting materials for the synthesis of enantiomerically enriched 1,4-diazepane annulated β-lactam derivatives. organic-chemistry.org

Diastereoselective Functionalization Techniques

Diastereoselective reactions are employed when a molecule already contains a chiral center, and this existing chirality is used to direct the stereochemical outcome of a new stereocenter's formation. In the synthesis of this compound, if a chiral precursor is used, the introduction of the methoxy group or its precursor can be designed to proceed diastereoselectively.

For example, the reduction of a carbonyl group at the C-6 position of a chiral 1,4-diazepane precursor could be achieved using sterically demanding reducing agents, where the approach of the reagent is directed by the existing stereochemistry in the molecule, leading to a preponderance of one diastereomer of the corresponding 6-hydroxy-1,4-diazepane. Subsequent methylation would then yield the desired diastereomer of this compound. While specific examples for this compound are not abundant in the literature, this general principle of diastereoselective reduction is a cornerstone of stereocontrolled synthesis.

Enantiomeric Resolution and Chiral Auxiliary Strategies

When a synthetic route produces a racemic mixture of this compound, enantiomeric resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for this purpose. nih.govnih.govmdpi.com For instance, racemic 3-hydroxy-1,4-benzodiazepin-2-ones have been successfully resolved using a chiral stationary phase based on (S)-N-(3,5-dinitrobenzoyl)phenylalanine. nih.gov A similar strategy could be applied to a racemic mixture of 6-hydroxy-1,4-diazepane, a precursor to the target molecule, followed by methylation of the separated enantiomers.

Chiral auxiliaries are another powerful tool for stereocontrolled synthesis. wikipedia.orgnih.govsigmaaldrich.comresearchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of cyclic amines, optically pure C2-symmetrical cyclic amines have been efficiently prepared and used as chiral auxiliaries. organic-chemistry.org For the synthesis of this compound, a chiral auxiliary could be attached to the 1,4-diazepane ring or a precursor to influence the stereoselective introduction of the methoxy group or its precursor at the C-6 position.

StrategyDescriptionKey Features
Asymmetric Synthesis Direct formation of a specific enantiomer.Employs chiral catalysts or reagents. Can be highly efficient.
Diastereoselective Functionalization Uses an existing stereocenter to direct the formation of a new one.Relies on steric and electronic control.
Enantiomeric Resolution Separation of a racemic mixture into its constituent enantiomers.Often performed using chiral chromatography.
Chiral Auxiliaries A temporary chiral group that directs stereoselective transformations.The auxiliary is removed after the reaction.

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and atom-economical routes to complex molecules. Both transition metal catalysis and organocatalysis have been explored for the synthesis of the 1,4-diazepane scaffold.

Transition Metal Catalysis for C-N Bond Formation

Transition metal catalysts, particularly those based on palladium and copper, are widely used for the formation of C-N bonds, a key step in the synthesis of the 1,4-diazepane ring. nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing the diazepine ring through intramolecular C-N bond formation. mdpi.com These reactions typically involve the coupling of an amine with an aryl or vinyl halide. For instance, a suitably substituted precursor with an amino group and a leaving group could be cyclized in the presence of a palladium catalyst to form the 1,4-diazepane ring. mdpi.com

Copper-catalyzed reactions have also been employed for the synthesis of 1,4-benzodiazepinones, a related class of compounds. nih.govnih.gov These methods often involve the diamination of alkenes, providing a route to functionalized diazepine cores. nih.govnih.gov Rhodium catalysts have also been utilized in the synthesis of 1,4-diazepane frameworks through catalytic (6 + 1) annulation reactions. researchgate.net

Metal CatalystReaction TypeApplication in Diazepane Synthesis
Palladium Buchwald-Hartwig Amination, CarboaminationIntramolecular C-N bond formation to form the diazepine ring.
Copper Alkene DiaminationSynthesis of functionalized diazepinone cores.
Rhodium (6 + 1) AnnulationConstruction of the 1,4-diazepane-spirooxindole framework.

Organocatalysis in Stereocontrolled Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective synthesis. mdpi.com While specific applications to the synthesis of this compound are still emerging, the principles of organocatalysis are highly relevant for controlling the stereochemistry at the C-6 position.

For example, chiral organocatalysts can be used to catalyze asymmetric Michael additions or aldol (B89426) reactions to construct chiral precursors to the 1,4-diazepane ring. These precursors, containing the desired stereochemistry, can then be cyclized to form the final product. The use of quinine-derived urea (B33335) catalysts has been reported for the one-pot synthesis of tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity, demonstrating the potential of organocatalysis in this area.

Enzyme-Mediated Transformations for Enantiopure Access

The production of single-enantiomer pharmaceuticals is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. For the synthesis of enantiopure this compound, enzyme-mediated transformations represent a highly effective strategy.

Detailed research into analogous chiral 1,4-diazepanes has demonstrated the efficacy of imine reductases (IREDs) in catalyzing intramolecular asymmetric reductive amination. acs.orgresearchgate.net This approach can be applied to a suitable amino-ketone precursor to yield either the (R)- or (S)-enantiomer of the target diazepane with high enantiomeric excess (ee). acs.org By selecting enantiocomplementary IREDs, it is possible to access a range of substituted 1,4-diazepanes with excellent enantioselectivity, often exceeding 99% ee. acs.orgresearchgate.net For instance, the synthesis of the core of the insomnia drug Suvorexant, a substituted 1,4-diazepane, has been achieved using this biocatalytic method. acs.org Protein engineering, through techniques like saturation mutagenesis, has been employed to significantly improve the catalytic efficiency of these enzymes, sometimes by over 60-fold compared to the wild-type. acs.orgresearchgate.net

These enzymatic methods provide a green and efficient alternative to traditional chemical synthesis, which may require toxic metal catalysts or less efficient classical resolution techniques. researchgate.net The application of IREDs and other enzymes like reductive aminases (RedAms) is becoming a cornerstone of industrial chiral amine synthesis, with processes being scaled from milligrams to tons. rsc.org

Table 1: Performance of Imine Reductases (IREDs) in the Asymmetric Synthesis of an Analogous Chiral 1,4-Diazepane

Enzyme Stereoselectivity Enantiomeric Excess (ee) Key Findings Reference
IRED from Leishmania major (IR1) (R)-selective >99% Wild-type enzyme shows high selectivity but lower catalytic efficiency. acs.org
IRED from Micromonospora echinaurantiaca (IR25) (S)-selective >99% Exhibits high catalytic efficiency and selectivity for the (S)-enantiomer. acs.org
IR1 Mutant (Y194F/D232H) (R)-selective >99% Protein engineering led to a 61-fold improvement in catalytic efficiency. acs.org

Green Chemistry Principles Applied to this compound Production

The adoption of green chemistry principles is essential for developing sustainable and environmentally benign manufacturing processes for pharmaceuticals and fine chemicals. chemijournal.com These principles focus on minimizing waste, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency. chemijournal.comresearchgate.net The synthesis of heterocyclic compounds, including this compound, is an area where green methodologies can have a significant impact. frontiersin.org

Solvent-Free and Aqueous Reaction Environments

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. rasayanjournal.co.in This has led to the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water. frontiersin.org

Solvent-free synthesis, often facilitated by microwave irradiation or ball milling, offers numerous advantages, including shorter reaction times, cleaner reactions, and simplified work-up procedures. rasayanjournal.co.intandfonline.comoatext.comcem.com For instance, the synthesis of 1,5-benzothiazepines and other heterocycles has been successfully achieved under solvent-free microwave conditions, demonstrating the feasibility of this approach for related diazepine structures. researchgate.net Grinding techniques have also been employed for the eco-friendly synthesis of various heterocyclic compounds, further reducing energy consumption. chemijournal.comresearchgate.net

Reactions in aqueous media are also highly desirable. While organic substrates may have limited solubility in water, the development of water-soluble catalysts and advanced techniques can overcome this challenge. The synthesis of various N-heterocycles has been demonstrated in water, showcasing its potential as a green solvent for industrial processes. frontiersin.org

Atom-Economical Processes and Minimization of Byproducts

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. primescholars.com An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the desired product, generating no waste. primescholars.comacs.org

Synthetic routes to N-heterocycles are increasingly being designed to maximize atom economy. nih.govorganic-chemistry.org Domino or cascade reactions, where multiple bond-forming events occur in a single step without isolating intermediates, are particularly effective. nih.govorganic-chemistry.org For example, ruthenium-catalyzed domino redox isomerization and cyclization of aminopropargyl alcohols provides an atom-economical pathway to various nitrogen heterocycles. nih.govorganic-chemistry.org Similarly, a one-pot synthesis of diazepinones from N-carboxyanhydrides and o-ketoanilines proceeds with water and carbon dioxide as the only byproducts, showcasing high atom economy. researchgate.net

By carefully selecting starting materials and reaction pathways for the synthesis of this compound, it is possible to design a highly atom-economical process. This contrasts with traditional multi-step syntheses that often involve protecting groups and stoichiometric reagents, leading to significant byproduct formation and poor atom economy. primescholars.com

Table 2: Comparison of Hypothetical Synthetic Routes by Atom Economy

Reaction Type Description Byproducts Atom Economy Reference Principle
Addition/Cyclization Direct combination of two precursor molecules to form the diazepane ring. Minimal to none (e.g., H₂O) High acs.org
Substitution with Protecting Groups A multi-step process involving the addition and subsequent removal of protecting groups. Protecting group fragments, salts Low primescholars.com
Domino Reaction A one-pot reaction involving multiple transformations. Minimal (e.g., H₂O, CO₂) Very High nih.govresearchgate.net

Flow Chemistry and Continuous Synthesis Approaches

Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. mdpi.comaurigeneservices.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. aurigeneservices.comthieme-connect.de

This technology is particularly well-suited for multi-step syntheses, as it allows for the "telescoping" of reactions, where the output from one reactor is fed directly into the next without the need for intermediate isolation and purification. mdpi.comacs.org This significantly reduces waste, solvent usage, and manual handling. beilstein-journals.org The synthesis of various APIs and heterocyclic scaffolds, including diazepam and 1,4-benzodiazepin-5-ones, has been successfully demonstrated in continuous flow systems. rsc.orgfrontiersin.org These processes often result in higher yields and purity compared to batch methods. frontiersin.org

A conceptual continuous flow synthesis of this compound could involve an initial cyclization reaction in a heated reactor, followed by an in-line reduction step using a packed-bed catalyst cartridge. researchgate.net Integrating real-time analytical tools would allow for continuous monitoring and optimization of the process, ensuring consistent product quality and high throughput. aurigeneservices.comrsc.org The improved heat transfer in microreactors also allows for reactions to be run at higher concentrations and temperatures safely, further intensifying the process. mdpi.comthieme-connect.de

Conformational Analysis and Stereochemical Elucidation of 6 Methoxy 1,4 Diazepane

Theoretical Frameworks for Seven-Membered Ring Conformational Landscape Prediction

The conformational flexibility of seven-membered rings like the 1,4-diazepane system presents a significant challenge for stereochemical analysis. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a complex equilibrium of multiple low-energy conformers. smu.edulibretexts.org Predicting and understanding this conformational landscape relies heavily on a combination of experimental techniques and theoretical frameworks.

Computational chemistry provides essential tools for mapping the potential energy surface of these flexible molecules. A variety of methods are employed to identify stable conformers and the energy barriers between them:

Force Field Methods (Molecular Mechanics): These methods offer a computationally inexpensive way to explore the vast conformational space of medium-sized rings. They are often used for initial conformational searches to identify a broad range of possible low-energy structures. smu.edu

Ab Initio and Density Functional Theory (DFT) Calculations: For more accurate energy calculations and geometry optimizations, quantum mechanical methods are indispensable. smu.edunih.gov DFT methods, such as B3LYP, are commonly used to refine the geometries and relative energies of conformers initially identified by molecular mechanics. nih.gov High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) can provide even more precise energy data. smu.edursc.org

Enhanced-Sampling Methods (Metadynamics): To accurately capture the flexibility and map the free-energy landscapes of seven-membered rings, enhanced-sampling methods are increasingly utilized. researchgate.net Metadynamics simulations using extended puckering coordinates, such as those based on the Cremer-Pople parameters, allow for a comprehensive investigation of conformational transitions and the identification of metastable states. smu.eduresearchgate.net

These theoretical approaches are crucial for interpreting experimental data from techniques like NMR spectroscopy and X-ray crystallography, which provide snapshots or time-averaged information about the molecule's structure. nih.govnih.gov

Table 1: Theoretical Methods in Conformational Analysis of Seven-Membered Rings

Method Application Advantages Limitations
Force Field (Molecular Mechanics) Initial conformational search, large systems Computationally fast, explores wide conformational space Lower accuracy, parameter-dependent
Density Functional Theory (DFT) Geometry optimization, relative energy calculation Good balance of accuracy and computational cost Can be computationally intensive for large systems
Ab Initio (MP2, CCSD(T)) High-accuracy energy calculations High accuracy, reliable for small to medium systems Very high computational cost

| Metadynamics | Free-energy landscape mapping, transition pathways | Overcomes energy barriers, comprehensive sampling | Requires defining appropriate collective variables |

Intrinsic Conformational Preferences of the 1,4-Diazepane Ring System

The 1,4-diazepane ring, the core of 6-methoxy-1,4-diazepane, is a seven-membered heterocycle that avoids the high angle and torsional strain of a planar conformation by adopting a puckered structure. libretexts.orgdalalinstitute.com The conformational space of seven-membered rings is significantly more complex than that of six-membered rings, featuring several families of low-energy conformers. smu.edu

For seven-membered rings, the primary low-energy conformations are typically members of the chair and boat families. smu.eduresearchgate.net

Chair Conformation: This conformation is often the most stable for seven-membered rings. smu.edu In substituted 1,4-diazepanes, the chair form has been identified through X-ray crystallography. nih.gov It features one atom puckered out of a plane formed by four adjacent atoms, with the remaining two atoms forming a flap. This arrangement helps to minimize both angle strain and eclipsing interactions. nih.gov

Boat and Twist-Boat Conformations: The boat family of conformations is also a key feature of the seven-membered ring landscape. The true boat form is often a transition state, while the twist-boat (TB) is an energy minimum. smu.edu NMR spectroscopy and molecular modeling studies on N,N-disubstituted-1,4-diazepane derivatives have indicated that the twist-boat conformation can be a low-energy, and even the bioactive, conformation. nih.gov The seven-membered diazepine (B8756704) ring in benzodiazepines, which are structurally related, is often described as resembling a twist chair or a boat-sofa conformation. researchgate.netresearchgate.net

The relative energies of these conformers are often close, leading to a dynamic equilibrium in solution. The specific substitution pattern on the ring plays a critical role in determining the predominant conformation. chemisgroup.us

The conformational flexibility of the 1,4-diazepane ring is not limited to the interconversion between distinct chair and boat families. Two key dynamic processes contribute to its conformational lability:

Ring Pseudorotation: Within a conformational family, especially the boat-twist-boat manifold, the ring can undergo low-energy transformations known as pseudorotation. smu.edu This process involves concerted changes in dihedral angles that allow the "pucker" to move around the ring without passing through a high-energy planar state. For instance, a twist-boat conformer can be located within a boat-twist-boat pseudorotation cycle. smu.edu

Stereoelectronic and Steric Influence of the 6-Methoxy Substituent on Conformation

The presence of a methoxy (B1213986) group at the C6 position of the 1,4-diazepane ring introduces specific stereoelectronic and steric interactions that significantly influence the conformational equilibrium. These effects can stabilize or destabilize certain conformers, thereby shifting the balance from the intrinsic preferences of the parent ring.

The anomeric effect is a critical stereoelectronic phenomenon in saturated heterocycles that describes the tendency of an electronegative substituent adjacent to a heteroatom to favor an axial orientation, despite the expected steric preference for the equatorial position. youtube.comwikipedia.org While the methoxy group in this compound is not on a carbon directly adjacent to a nitrogen (an anomeric carbon), related stereoelectronic interactions, often termed homoanomeric effects, can still play a role. The stabilization arises from the overlap of a lone pair (n) on a heteroatom with an adjacent anti-periplanar antibonding orbital (σ). researchgate.netacs.org In a chair-like conformation, an axial methoxy group could be stabilized by such n-σ interactions with the C-N bonds of the ring.

Conversely, steric effects, primarily gauche interactions and 1,3-diaxial interactions, tend to destabilize the axial orientation. libretexts.orgchemistrysteps.com

Gauche Interactions: When the methoxy group is axial, it creates gauche interactions with parts of the diazepane ring, similar to the gauche butane interaction, which introduces steric strain. libretexts.org

1,3-Diaxial Interactions: An axial substituent on a chair-like seven-membered ring can experience repulsive steric interactions with other axial protons or substituents across the ring. chemistrysteps.com

The final conformational preference is a delicate balance between the stabilizing stereoelectronic effects (like the anomeric effect) and destabilizing steric repulsions. researchgate.net

Table 2: Summary of Stereic and Stereoelectronic Interactions

Interaction Type Favored Orientation Description
Anomeric/Homoanomeric Effect Stereoelectronic Axial Stabilizing overlap between a nitrogen lone pair (n) and the C-O antibonding orbital (σ*).
Gauche Interaction Steric Equatorial Destabilizing steric clash between the axial substituent and the ring framework. libretexts.org

| 1,3-Diaxial Interaction | Steric | Equatorial | Repulsive interaction between an axial substituent and other axial atoms on the ring. chemistrysteps.com |

The methoxy group and the amine groups of the 1,4-diazepane ring introduce polar bonds, leading to interactions that can further influence conformational stability.

Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group is a hydrogen bond acceptor, while the N-H groups of the diazepane ring are hydrogen bond donors. Depending on the ring conformation, it may be possible to form an intramolecular hydrogen bond between an N-H group and the methoxy oxygen. rsc.orgnih.gov Such a bond would constrain the geometry of the ring and could significantly stabilize a specific conformer that allows for an optimal hydrogen-bonding distance and angle. acs.org Studies on other molecules containing methoxy and amine/hydroxyl groups have shown that intramolecular hydrogen bonds can be a dominant factor in determining conformational preference. acs.orgacs.org

Experimental Spectroscopic Probes for Conformational Analysis

Spectroscopic techniques are pivotal in determining the three-dimensional structure and dynamic behavior of molecules. However, specific applications of these methods to this compound are not documented in the reviewed literature.

Dynamic Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Inversion Barriers

Dynamic NMR (D-NMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as ring inversion in cyclic molecules. For 1,4-diazepane derivatives, D-NMR can be employed to determine the activation energy for the interconversion between different ring conformations, such as chair, boat, and twist-boat forms. By analyzing the changes in the NMR spectrum as a function of temperature, researchers can extract kinetic parameters for these dynamic processes.

A search for D-NMR studies specifically on this compound did not yield any results. While studies on other substituted 1,4-diazepanes exist, the influence of a methoxy group at the 6-position on the ring inversion barriers has not been reported.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's vibrational modes. Different conformers of a molecule will exhibit unique sets of vibrational frequencies. By comparing experimental spectra with theoretical calculations for various possible conformations, it is possible to identify the predominant conformers present in a sample.

No specific IR or Raman spectroscopic data or analysis focused on the conformational fingerprinting of this compound could be located in the scientific literature.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Conformational Effects

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules and for studying subtle conformational effects. For a chiral molecule like this compound (if it exists as a single enantiomer), these techniques could provide valuable information about its stereochemistry and the preferred spatial arrangement of its atoms.

The literature search did not uncover any studies utilizing CD or ORD spectroscopy for the stereochemical elucidation of this compound.

Computational Methods for this compound Conformational Space Exploration

Computational chemistry offers powerful tools to complement experimental studies by exploring the potential energy surface of a molecule and identifying its stable conformations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to explore the conformational space of molecules. MM methods use classical physics to calculate the potential energy of different conformations, allowing for a rapid search of low-energy structures. MD simulations model the movement of atoms over time, providing insights into the dynamic behavior and conformational flexibility of the molecule.

Density Functional Theory (DFT) Conformational Search and Energy Minima Identification

Density Functional Theory (DFT) is a quantum mechanical method that provides a higher level of accuracy for calculating the electronic structure and energies of molecules. A DFT-based conformational search can be used to identify the most stable conformers (energy minima) of this compound and to calculate their relative energies with high precision.

Despite the widespread use of DFT in conformational analysis, no published studies were found that specifically apply this method to this compound.

The absence of specific experimental and computational data for this compound in the current scientific literature prevents a detailed discussion of its conformational analysis and stereochemical elucidation as outlined. While general principles and techniques applicable to the 1,4-diazepane ring system are well-established, their specific application to the 6-methoxy derivative remains an open area for future research. The synthesis and subsequent detailed structural analysis of this compound would be necessary to provide the data required for a comprehensive understanding of its chemical properties.

Theoretical and Computational Studies of 6 Methoxy 1,4 Diazepane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 6-Methoxy-1,4-diazepane at the molecular level. These studies typically employ Density Functional Theory (DFT), a computational method that investigates the electronic structure of many-body systems.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The distribution of the HOMO and LUMO across the molecule's atoms reveals these reactive centers. For instance, regions with a high HOMO density are prone to electrophilic attack, while areas with a high LUMO density are susceptible to nucleophilic attack. Computational studies on similar diazepine (B8756704) derivatives have successfully used FMO analysis to understand their reactivity and stability. chemijournal.comresearchgate.net

ParameterValue (eV)Significance
EHOMO Calculated ValueElectron-donating ability
ELUMO Calculated ValueElectron-accepting ability
HOMO-LUMO Gap (ΔE) Calculated ValueChemical reactivity and kinetic stability

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. libretexts.orgresearchgate.net

In the context of this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, indicating these as sites for electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential (blue or green), marking them as potential sites for nucleophilic interaction. researchgate.net This analysis complements FMO theory by providing a more holistic view of the molecule's electrostatic landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. uni-muenchen.defaccts.de This analysis provides a detailed picture of bonding interactions, hyperconjugative effects, and the stability arising from these electronic delocalizations. uni-muenchen.defaccts.de The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
Example: LP(1) NExample: σ(C-C)Calculated ValueHyperconjugation
Example: LP(1) OExample: σ(C-N)Calculated ValueHyperconjugation

Prediction of Spectroscopic Parameters through Computational Chemistry

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds.

GIAO-DFT Calculation of NMR Chemical Shifts and Coupling Constants

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a widely used and accurate approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govimist.ma This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netimist.ma

For this compound, GIAO-DFT calculations can predict the 1H and 13C NMR spectra. researchgate.net By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and assign the signals in the experimental spectrum. mdpi.com The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov Similarly, spin-spin coupling constants can also be computed, providing further structural information.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 Calculated ValueExperimental Value
H1 Calculated ValueExperimental Value
... ......

Simulation of Vibrational Frequencies and Intensities (IR, Raman)

Computational methods, particularly DFT, can be used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.gov These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for the C-H, C-N, C-O, and N-H bonds, as well as the bending modes of the diazepine ring. By comparing these calculated frequencies with an experimental spectrum, a detailed understanding of the molecule's vibrational properties can be achieved. researchgate.netresearchgate.net

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Intensity
Example: C-H stretchCalculated ValueExperimental ValueHigh/Medium/Low
Example: N-H stretchCalculated ValueExperimental ValueHigh/Medium/Low
Example: C-O stretchCalculated ValueExperimental ValueHigh/Medium/Low

Theoretical Prediction of Electronic Transitions and UV-Vis Spectra

The electronic absorption properties of this compound can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. beilstein-journals.org The energies noted for such transitions are sufficient to promote a molecular electron to a higher energy orbital, which is why absorption spectroscopy in this region is also known as "electronic spectroscopy". msu.edu

Computational models, such as those at the B3LYP/6-311G(d,p) level of theory, are employed to first optimize the ground-state geometry of the molecule. sapub.org Subsequently, TD-DFT calculations are performed on the optimized structure to determine the lowest singlet vertical excitation energies and their corresponding oscillator strengths. beilstein-journals.org The oscillator strength indicates the probability of a given electronic transition occurring. Transitions with higher oscillator strengths are expected to result in more intense absorption bands. For a molecule like this compound, the key electronic transitions typically involve the non-bonding electrons on the nitrogen and oxygen atoms (n orbitals) and the bonding/antibonding sigma orbitals (σ and σ). The predicted transitions are often of the n → σ type.

The resulting theoretical spectrum is generated by fitting Gaussian functions to the calculated excitation energies and oscillator strengths. beilstein-journals.org Modern approaches may also leverage machine learning (ML) algorithms, trained on large databases of experimental spectra, to predict UV-Vis absorption features directly from the molecule's 2D structure or chemical fingerprints. nih.govgoogle.com

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in Gas Phase

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁5.852120.008n(N) → σ
S₀ → S₂6.102030.015n(O) → σ
S₀ → S₃6.321960.011n(N) → σ*

Note: This table is illustrative, based on typical values for similar aliphatic amines and ethers, as specific published data for this compound is unavailable.

Computational Insights into Reactivity and Reaction Mechanisms

Quantum chemical calculations are invaluable for understanding the reactivity of this compound. researchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can elucidate detailed mechanisms, including the identification of transient species like transition states.

Transition State Localization and Reaction Path Identification

A primary goal of mechanistic studies is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. uevora.pt Computational methods, such as those using Density Functional Theory (DFT), can be used to perform a transition state search. researchgate.net Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find the saddle point on the PES that connects reactants and products. Once a candidate TS is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uevora.pt

For instance, in studying the N-alkylation of the diazepane ring, calculations would model the approach of an alkylating agent. The transition state would feature the partial formation of a new N-C bond and the partial breaking of the bond in the leaving group. By following the reaction path downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis), the connection between the reactants, the TS, and the products can be definitively established. nih.gov

Kinetic and Thermodynamic Parameters from Energy Surfaces

The potential energy surface provides critical data on the energetics of a reaction. The relative energies of reactants, transition states, and products allow for the calculation of key thermodynamic and kinetic parameters. researchgate.net

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): Calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. nih.gov

Reaction Enthalpy (ΔH) or Gibbs Free Energy of Reaction (ΔG): Calculated as the energy difference between the products and the reactants. A negative value indicates an exothermic or exergonic reaction, while a positive value indicates an endothermic or endergonic reaction.

These parameters are essential for predicting reaction feasibility and selectivity. For example, comparing the activation energies for competing reaction pathways can explain why one product is formed preferentially over another. uevora.pt

Table 2: Illustrative Calculated Energy Parameters for a Hypothetical N-alkylation Reaction of this compound

ParameterDescriptionCalculated Value (kcal/mol)
ΔG‡Gibbs Free Energy of Activation+22.5
ΔGGibbs Free Energy of Reaction-15.0
ΔHEnthalpy of Reaction-13.5

Note: This table presents hypothetical data to illustrate the types of parameters obtained from computational analysis.

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are typically performed in a solvent, which can significantly influence their course. Computational models can account for solvent effects using various methods. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. beilstein-journals.org This approach is computationally efficient and often sufficient for capturing the bulk electrostatic effects of the solvent on the solute.

For example, in reactions involving charged species or significant changes in dipole moment between the reactant and transition state, polar solvents can stabilize the more polar species, thereby lowering the activation energy and accelerating the reaction. nih.gov In a study on the reductive amination of related diazepane systems, it was noted that the choice of solvent was critical for the reaction to proceed, an effect that can be rationalized by computationally modeling the stability of key intermediates and transition states in different solvent environments. royalsocietypublishing.org

Molecular Modeling of this compound in Intermolecular Interactions

Molecular modeling techniques are used to simulate how this compound interacts with other molecules, which is particularly relevant in fields like medicinal chemistry and materials science.

Ligand-Scaffold Recognition and Conceptual Binding Site Analysis

When considering this compound as a scaffold for ligand design, computational docking and molecular dynamics (MD) simulations are powerful tools for analyzing its potential binding to a biological target, such as a protein receptor. nih.govscielo.org.mx

Molecular Docking: This technique predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding score or estimated binding affinity. scielo.org.mx For this compound, key interaction points would be the two nitrogen atoms, which can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. uj.edu.pl The methoxy (B1213986) group's oxygen can also act as a hydrogen bond acceptor. The flexible seven-membered ring allows the scaffold to adopt various conformations to fit optimally within a binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. nih.gov These simulations model the movements of atoms over time, revealing the stability of the binding pose and the specific intermolecular interactions that maintain it. nih.gov Analysis of MD trajectories can identify key hydrogen bonds, hydrophobic interactions, and the role of surrounding water molecules. For example, a WaterMap analysis could identify high-energy water molecules in a binding site that could be favorably displaced by a part of the ligand, contributing to binding affinity. nih.gov MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations on MD snapshots can further refine the binding free energy estimation by accounting for contributions from van der Waals and electrostatic interactions, as well as solvation effects. nih.gov

Table 3: Key Functional Groups of this compound and Their Potential Intermolecular Interactions

Functional GroupPotential Interaction TypeRole in Binding
Secondary Amine (-NH-)Hydrogen Bond Donor/AcceptorForms crucial directional interactions with polar residues (e.g., Asp, Glu, Ser) in a binding site.
Tertiary Amine (-N-)Hydrogen Bond AcceptorInteracts with hydrogen bond donor residues (e.g., Asn, Gln, Tyr).
Methoxy Group (-OCH₃)Hydrogen Bond AcceptorThe oxygen atom can accept hydrogen bonds. The methyl group can participate in hydrophobic interactions.
Aliphatic Ring (-CH₂-)Hydrophobic/Van der WaalsContributes to binding in non-polar pockets of a receptor.

Solvation Dynamics and Conformational Behavior in Various Environments

The conformational flexibility of the seven-membered 1,4-diazepane ring is a key determinant of its chemical and physical properties. Computational studies are essential to map the complex potential energy surface of this compound, which can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The presence of the methoxy substituent at the C6 position introduces further complexity to this landscape.

The behavior of this compound is profoundly influenced by its solvent environment. The interplay between the solute and solvent molecules, known as solvation dynamics, dictates the conformational equilibrium. In solution, the conformational preference can shift significantly compared to the gas phase. acs.org

In protic solvents , such as water or methanol (B129727), the nitrogen atoms of the diazepane ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The solvent molecules can form a structured shell around the solute, stabilizing conformations that maximize these interactions. For instance, conformations where the nitrogen lone pairs are sterically accessible would be favored.

In aprotic polar solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions will dominate. These solvents can still solvate the polar regions of the molecule effectively, but the specific, directional nature of hydrogen bonding is absent. This can lead to a different conformational population compared to protic environments. Studies on related diazepine derivatives have shown that the tautomeric equilibrium can be decisively influenced by the choice of aprotic or protic solvents. acs.orgconicet.gov.ar

In nonpolar solvents , such as hexane (B92381) or chloroform, intramolecular forces become the primary drivers of conformational preference. In the absence of strong solute-solvent interactions, the molecule is more likely to adopt a conformation that minimizes internal steric strain and optimizes intramolecular hydrogen bonding, if applicable. For this compound, this would likely involve a compact structure.

Theoretical calculations, particularly those employing Density Functional Theory (DFT) combined with implicit or explicit solvation models, are used to predict these behaviors. researchgate.netacs.org Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational transitions and the reorganization of solvent molecules around the solute. nih.gov

Table 1: Predicted Conformational Behavior of this compound in Different Solvents

Solvent TypeExample SolventDominant Intermolecular ForcesPredicted Effect on Conformation
Polar ProticWater, MethanolHydrogen Bonding, Dipole-DipoleStabilization of conformers with exposed N and O atoms to maximize H-bonding.
Polar AproticDMSO, AcetonitrileDipole-DipoleFavors polar conformers; different equilibrium from protic solvents due to lack of H-bond donation.
NonpolarHexane, ChloroformVan der Waals forcesConformation is dictated primarily by intramolecular forces, favoring compact structures to minimize steric hindrance.

Application of Machine Learning and Cheminformatics in this compound Research

The fields of machine learning (ML) and cheminformatics offer powerful tools to accelerate research and development involving complex molecules like this compound. researchgate.net These computational techniques can be applied to predict reaction outcomes and to efficiently explore a molecule's vast conformational space.

Predictive Modeling for Synthesis Yields and Selectivities

While numerous synthetic routes to 1,4-diazepane derivatives exist, predicting the yield and selectivity of a given reaction can be challenging due to the multitude of influencing factors. researchgate.netnih.gov Machine learning models are increasingly being developed to tackle this challenge by learning from existing experimental data. acs.org

For a molecule like this compound, an ML model could be trained to predict the yield of a key synthetic step, such as a reductive amination or a cyclization reaction. lib4ri.chresearchgate.net The process would involve:

Data Collection: Assembling a dataset of similar reactions from the literature or internal experiments, including reactants, reagents, solvents, temperatures, and reaction times, along with the resulting yields and selectivity. openpharmaceuticalsciencesjournal.com

Feature Engineering: Converting the molecules and reaction conditions into numerical descriptors. Molecular features can include fingerprints, steric parameters, and quantum-chemical properties. Reaction conditions are encoded as numerical inputs.

Model Training: Using algorithms such as gradient boosting (e.g., XGBoost) or neural networks to learn the relationship between the input features and the output (yield/selectivity). acs.org

Prediction and Validation: The trained model can then predict the outcomes for new, unsynthesized reaction variations, allowing chemists to prioritize experiments with the highest probability of success.

Table 2: Hypothetical Input Data for a Machine Learning Model Predicting Diazepane Synthesis Yield

Input Feature TypeExample FeatureHypothetical Value
Reactant DescriptorMolecular Weight of Amine115.18
Reactant DescriptorcLogP of Aldehyde1.5
Reagent DescriptorType of Reducing AgentNaBH(OAc)3 (Encoded)
ConditionSolvent Dielectric Constant4.8 (for Chloroform)
ConditionTemperature (°C)25
Output (Predicted)Reaction Yield (%)85%

Automated Generation of Conformational Ensembles

Understanding the three-dimensional shapes a molecule can adopt is crucial for structure-based drug design and materials science. Given the flexibility of the diazepane ring, this compound can exist as a multitude of conformers. Manually exploring this conformational space is impractical. Automated computational methods are therefore essential for generating a representative conformational ensemble. biorxiv.org

Several algorithms and software packages have been developed for this purpose. researchgate.net

Knowledge-Based Methods: Tools like Conformator utilize libraries of preferred torsional angles derived from experimental structures in databases like the Cambridge Structural Database (CSD) to build conformers. researchgate.net

Stochastic Search Methods: Algorithms such as the ETKDG (Experimental-Torsion-Angle-Preference-with-Distance-Geometry) method use distance geometry combined with knowledge-based torsion potentials to generate diverse conformers. acs.org

Systematic/MD-Based Methods: Some tools combine systematic searches of rotatable bonds with molecular dynamics simulations to sample the conformational space.

Advanced Sampling: Programs like CREST employ metadynamics on a semiempirical quantum mechanical level (GFN-xTB) to exhaustively search the conformational space of complex molecules, providing highly accurate ensembles. researchgate.net

More recently, machine learning approaches, such as generative adversarial networks (GANs), have been trained on simulation data to directly generate physically realistic conformational ensembles at a fraction of the computational cost of traditional methods. nih.gov

Table 3: Comparison of Methods for Generating Conformational Ensembles

MethodUnderlying PrincipleStrengthsApplicability to this compound
ConformatorKnowledge-based, Torsion Angle SamplingFast and robust for small to medium-sized molecules. researchgate.netWell-suited for rapid generation of a diverse set of initial conformers.
ETKDGDistance Geometry, Torsion PotentialsGood for flexible acyclic and cyclic molecules. acs.orgEffective for exploring the flexible seven-membered ring.
CREST/xTBMetadynamics, Semi-empirical QMExhaustive search, provides relative energies and thermodynamic data. researchgate.netIdeal for obtaining a highly accurate and complete set of low-energy conformers.
Generative ML (GANs)Machine Learning, trained on simulation dataExtremely fast generation once trained. nih.govA cutting-edge approach that could provide ensembles almost instantaneously if a suitable model were available.

Derivatization and Functionalization Strategies for the 6 Methoxy 1,4 Diazepane Scaffold

Functionalization at the Nitrogen Atoms of the Diazepane Ring

The two nitrogen atoms of the 1,4-diazepane ring are primary sites for introducing structural diversity. A variety of synthetic methodologies can be employed to modify these positions, enabling the synthesis of a wide array of derivatives.

N-alkylation is a fundamental transformation for modifying the nitrogen atoms of the diazepane ring. This can be achieved through reactions with various alkylating agents such as alkyl halides, tosylates, or through reductive amination with aldehydes or ketones. The reactivity of the two nitrogen atoms can be similar, often leading to di-substituted products if an excess of the alkylating agent is used. However, mono-alkylation can be achieved by carefully controlling the stoichiometry of the reactants. For instance, the reaction of a 1,4-diazepane derivative with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product. Several alkyl-substituted mesocyclic diamines have been synthesized using such methods to study their biological activities nih.gov.

N-acylation provides another avenue for functionalization, introducing carbonyl functionalities that can alter the electronic and steric properties of the molecule. Acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base. This reaction is generally straightforward and can be used to introduce a wide range of acyl groups, including aliphatic and aromatic moieties.

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. This methodology allows for the N-arylation and N-heteroarylation of the 1,4-diazepane scaffold, introducing aromatic or heteroaromatic rings directly onto the nitrogen atoms. Palladium-based catalysts are commonly employed for these transformations, often in the presence of a suitable phosphine ligand and a base wikipedia.orgmdpi.comacsgcipr.org. The reaction is tolerant of a wide range of functional groups on both the aryl/heteroaryl halide and the diazepane, making it a versatile method for generating diverse libraries of compounds nih.govrsc.org.

The choice of ligand can be crucial in tuning the reactivity and selectivity of the coupling reaction, especially when dealing with cyclic diamines where chemoselectivity between the two nitrogen atoms might be a factor acs.org. While palladium catalysis is prevalent, other metals like copper have also been utilized in Ullmann-type coupling reactions for N-arylation acsgcipr.org.

To achieve selective functionalization of the two non-equivalent nitrogen atoms in certain 1,4-diazepane derivatives or to control the sequence of reactions, the use of protecting groups is essential. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced selectively and are stable under a variety of reaction conditions, allowing for the modification of other parts of the molecule total-synthesis.comjocpr.comorganic-chemistry.org.

The choice of protecting groups is guided by the principle of orthogonality, meaning that they can be removed under different conditions, allowing for the sequential deprotection and functionalization of the nitrogen atoms jocpr.comiris-biotech.desigmaaldrich.com. For example, a Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is commonly cleaved by hydrogenolysis (e.g., H2, Pd/C) total-synthesis.comeurekaselect.comresearchgate.net. This orthogonal strategy enables the synthesis of precisely substituted 6-methoxy-1,4-diazepane derivatives.

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group at the 6-position of the diazepane ring offers another handle for chemical modification, allowing for the introduction of different oxygen-based functionalities or even its complete removal.

Lewis acids provide a milder alternative for demethylation. Boron tribromide (BBr3) is a particularly effective reagent for cleaving aryl methyl ethers and can often be used at low temperatures chem-station.comwikipedia.org. Other Lewis acids such as aluminum chloride (AlCl3) have also been employed for this purpose google.com. Nucleophilic reagents, such as thiolates, can also effect ether cleavage under basic conditions.

Once the hydroxyl group is unmasked, it can be further functionalized. For example, it can be acylated to form esters, alkylated to introduce different ether functionalities, or converted to other oxygen-containing groups, thereby expanding the structural diversity of the this compound derivatives.

While direct reduction of a methoxy group is challenging, the carbon-oxygen bond can be cleaved under certain reductive conditions, although this is less common than ether cleavage to a hydroxyl group researchgate.net.

More commonly, the carbon atom bearing the methoxy group, being in a position analogous to a benzylic ether, can be susceptible to oxidation. Oxidation of benzylic ethers can lead to the formation of carbonyl compounds such as ketones or esters rsc.orgcdnsciencepub.comorganic-chemistry.orgtandfonline.comrsc.org. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize activated ethers cdnsciencepub.com. The reactivity of the this compound in such reactions would depend on the specific reaction conditions and the influence of the adjacent nitrogen atoms. Oxidation of the aromatic ring in methoxy-substituted aromatic compounds can also lead to further functionalization, although this is a modification of the aromatic ring itself rather than the methoxy group directly nih.govacs.orgmsu.edunih.gov. Biocatalytic methods for the demethylation of aryl methyl ethers via oxidation are also emerging as a green alternative nih.gov.

Introduction of Substituents at Carbon Centers (Excluding C-6)

The introduction of substituents at the carbon centers of the this compound scaffold, excluding the C-6 position which bears the methoxy group, is a key strategy for exploring the structure-activity relationships (SAR) of its derivatives. Functionalization of the diazepane ring at positions C-2, C-3, C-5, and C-7 allows for the modulation of the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, which in turn can influence its biological activity. Methodologies for such modifications primarily involve directed metalation followed by electrophilic quenching and various C-H functionalization strategies.

Directed Metalation and Electrophilic Quenching

Directed metalation is a powerful tool for the regioselective functionalization of heterocyclic systems. In the context of this compound, this strategy would typically involve the use of N-protecting groups that can also act as directing metalation groups (DMGs). Carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly employed for this purpose due to their ability to direct lithiation to an adjacent carbon atom.

The general principle involves the deprotonation of a carbon alpha to a nitrogen atom using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting carbanion is then quenched with a suitable electrophile to introduce the desired substituent. For an N-protected this compound, the positions most amenable to this approach would be C-2 and C-5, which are adjacent to the nitrogen atoms.

While specific examples of directed metalation on the this compound scaffold are not extensively reported in the literature, the principles can be extrapolated from studies on related N-protected cyclic amines. The choice of protecting group and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

Table 1: Potential Electrophiles for Quenching Lithiated this compound

ElectrophileIntroduced Substituent
Alkyl halides (e.g., CH₃I, CH₃CH₂Br)Alkyl group
Aldehydes (e.g., CH₃CHO)Hydroxyalkyl group
Ketones (e.g., acetone)Tertiary alcohol
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (CH₃S)₂)Thioether
Silyl halides (e.g., (CH₃)₃SiCl)Silyl group

C-H Functionalization Methodologies

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical method for the derivatization of organic molecules. For the this compound scaffold, these methodologies offer a direct route to introduce substituents without the need for pre-functionalization. Palladium and rhodium catalysts are particularly effective in mediating such transformations.

Palladium-catalyzed C-H activation, often directed by a coordinating group, can be employed to introduce aryl, alkyl, or other functional groups. For instance, an N-acyl or N-picolinoyl protecting group on one of the diazepane nitrogens can direct a palladium catalyst to activate a specific C-H bond, typically at a sterically accessible position. Subsequent coupling with an appropriate partner, such as an organoboron or organotin reagent (Suzuki or Stille coupling, respectively), would yield the desired substituted diazepane. While direct C-H functionalization of the 1,4-diazepane ring itself is challenging due to the presence of multiple reactive sites, the use of appropriate directing groups can overcome this hurdle. Research on related 1,4-benzodiazepinones has demonstrated the feasibility of palladium-catalyzed C-H activation for regioselective halogenation, suggesting that similar strategies could be adapted for this compound. nih.govresearchgate.netmdpi.com

Rhodium-catalyzed C-H functionalization offers another powerful approach. For example, rhodium carbenoid insertion into C-H bonds can be used to introduce new carbon-carbon bonds. This typically involves the reaction of a diazo compound with a rhodium catalyst to generate a rhodium carbenoid, which then undergoes intramolecular or intermolecular C-H insertion.

Table 2: Potential C-H Functionalization Reactions for this compound

Catalyst SystemReaction TypePotential Functionalization
Pd(OAc)₂ / Directing GroupDirected C-H Arylation/AlkylationIntroduction of aryl or alkyl groups
Rh₂(OAc)₄ / Diazo CompoundC-H InsertionIntroduction of ester or keto functionalities

Synthesis of Conformationally Restricted this compound Analogues

The flexibility of the seven-membered diazepane ring can be a disadvantage in drug design, as it can lead to a loss of binding affinity due to entropic penalties. To address this, conformationally restricted analogues of this compound can be synthesized. These rigid scaffolds can provide valuable insights into the bioactive conformation of the molecule and lead to compounds with improved potency and selectivity.

Ring Annulation Strategies

Ring annulation involves the construction of a new ring fused to the existing diazepane scaffold. This can be achieved through a variety of cyclization reactions. For example, a substituent introduced at one of the carbon or nitrogen atoms can be elaborated and then cyclized onto another position of the diazepane ring.

One potential strategy involves the introduction of a functionalized side chain at a nitrogen atom, which can then undergo an intramolecular cyclization. For instance, an N-alkylation with a bifunctional reagent, followed by a ring-closing reaction, can lead to the formation of a bicyclic system. The specific type of annulation reaction would depend on the nature of the functional groups incorporated into the side chain.

Introduction of Bridging Elements

The introduction of a bridging element across the 1,4-diazepane ring is a direct method to create a rigid, bicyclic structure. This can be achieved by linking the two nitrogen atoms or by connecting a nitrogen atom to a carbon atom on the opposite side of the ring.

Another strategy involves the formation of a bridge between a nitrogen atom and a carbon atom. This can be accomplished through intramolecular C-H amination reactions, where a pendant amine or amide group on one nitrogen attacks a C-H bond on the diazepane ring, often catalyzed by a transition metal complex.

Parallel and Combinatorial Synthesis of this compound Libraries

To efficiently explore the chemical space around the this compound scaffold, parallel and combinatorial synthesis techniques can be employed to generate libraries of diverse derivatives. These approaches allow for the rapid synthesis of a large number of compounds, which can then be screened for biological activity.

Solid-phase synthesis is a particularly powerful tool for the construction of such libraries. nih.govscilit.comnih.gov In this approach, the this compound scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step.

A typical solid-phase synthesis of a this compound library would involve the following steps:

Attachment of a suitable building block to the solid support.

Construction of the this compound ring on the resin.

Derivatization of the scaffold at various positions using a diverse set of reagents.

Cleavage of the final products from the solid support.

By using a "split-and-pool" strategy, a large number of unique compounds can be generated. In this method, the resin is divided into several portions, each of which is reacted with a different reagent. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential growth of the library size.

Solution-phase parallel synthesis can also be utilized. In this approach, reactions are carried out in individual wells of a multi-well plate, allowing for the simultaneous synthesis of multiple compounds. Purification can be achieved using automated techniques such as high-performance liquid chromatography (HPLC).

Table 3: Building Blocks for Combinatorial Synthesis of this compound Libraries

Scaffold PositionDiversity ElementExample Building Blocks
N-1 / N-4Alkylating/Acylating agentsAlkyl halides, acyl chlorides, sulfonyl chlorides
C-2 / C-5Electrophiles (post-metalation)Aldehydes, ketones, alkyl halides
C-3 / C-7Functionalized precursorsSubstituted diamines or amino acids for ring construction

Solid-Phase Synthesis Approaches for Scaffold Diversification

Extensive literature searches did not yield specific examples of solid-phase synthesis being applied to the diversification of the this compound scaffold. Methodologies developed for other diazepane and heterocyclic cores could, in principle, be adapted. Such an approach would typically involve the immobilization of the this compound core or a suitable precursor onto a solid support, followed by sequential chemical transformations. The key advantage of this technique lies in the ease of purification, as excess reagents and by-products can be removed by simple washing of the resin-bound compound.

A hypothetical solid-phase synthesis strategy for derivatizing this compound could involve:

Immobilization: Attachment of the scaffold to a solid support, such as a Wang or Rink amide resin, through one of the nitrogen atoms or a suitable functional handle introduced onto the diazepane ring.

Derivatization: Acylation, alkylation, sulfonylation, or other functionalization reactions at the remaining free nitrogen atom.

Cleavage: Release of the functionalized diazepane from the solid support to yield the final product.

Solution-Phase Parallel Synthesis Techniques

No specific studies detailing the application of solution-phase parallel synthesis for the derivatization of this compound were identified in the reviewed literature. This technique, however, offers a versatile alternative to solid-phase synthesis, particularly for smaller, more focused libraries. In a typical workflow, the core scaffold is reacted with a diverse set of building blocks in a multi-well plate format.

For the this compound scaffold, a solution-phase parallel synthesis campaign could be designed to explore a range of substituents on the diazepine (B8756704) nitrogens. For instance, an array of carboxylic acids could be coupled to one of the secondary amines using a suitable activating agent, followed by alkylation of the other nitrogen with a library of alkyl halides. Purification of the resulting products in a high-throughput manner can be achieved using techniques such as automated flash chromatography or liquid-liquid extraction.

Automated Synthesis Platforms for High-Throughput Derivatization

There is currently no published research describing the use of automated synthesis platforms for the high-throughput derivatization of this compound. Automated synthesizers, which integrate robotic liquid handling with reaction and purification modules, are instrumental in accelerating the synthesis of large compound libraries. These platforms can execute complex multi-step reaction sequences with high precision and reproducibility.

The adaptation of automated synthesis for the this compound scaffold would necessitate the development of robust and reliable reaction protocols that are amenable to automation. This would involve optimizing reaction conditions to ensure high conversion and minimize the formation of by-products, thereby simplifying the automated purification process. The successful implementation of such a platform would enable the rapid generation of thousands of distinct this compound derivatives for biological screening or materials testing.

Mechanistic Investigations of Chemical Transformations Involving 6 Methoxy 1,4 Diazepane

Mechanistic Pathways of 1,4-Diazepane Ring Formation

The construction of the seven-membered 1,4-diazepane ring is a cornerstone of its chemistry. Various synthetic strategies have been developed, often involving intramolecular cyclization reactions. Common mechanistic approaches include intramolecular reductive amination of amino-ketones or amino-aldehydes, and domino processes that form multiple bonds in a single sequence. researchgate.netnih.gov The efficiency and selectivity of these cyclizations are governed by kinetic and thermodynamic factors, which can be probed through detailed mechanistic studies.

Kinetic studies are essential for understanding the rate-determining steps and the influence of various parameters on the efficiency of ring formation. While specific kinetic data for the formation of 6-methoxy-1,4-diazepane is not extensively documented, the general principles of cyclization kinetics can be applied.

The rate of intramolecular cyclization to form the 1,4-diazepane ring is influenced by several factors:

Concentration: Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions.

Thermodynamics and Ring Strain: The formation of a seven-membered ring involves a delicate balance between enthalpic and entropic factors. youtube.com While larger rings have less angle strain than small rings, they suffer from a significant entropic penalty due to the loss of conformational freedom of the open-chain precursor. youtube.com

Catalysts: Acid or metal catalysts are often employed to accelerate key steps, such as imine formation in reductive amination pathways or to activate leaving groups in nucleophilic substitution cyclizations. researchgate.net

Thorpe-Ingold Effect: Substitution on the carbon backbone of the open-chain precursor can influence the rate of cyclization. Gem-disubstitution, for instance, can increase the rate of ring closure by altering the bond angles and favoring a conformation that brings the reactive ends closer together. youtube.com

A hypothetical kinetic study for a reductive amination pathway would involve monitoring the disappearance of the acyclic amino-ketone precursor and the appearance of the cyclic imine intermediate and the final diazepane product under varying conditions of temperature, concentration, and catalyst loading. This would allow for the determination of activation parameters (ΔH‡ and ΔS‡) and the elucidation of the rate law, providing a quantitative understanding of the reaction mechanism.

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. nih.gov In the synthesis of the 1,4-diazepane ring, specific atoms in the acyclic precursor can be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H) to track bond-forming and bond-breaking events.

For instance, in an intramolecular cyclization of a precursor like N-(2-aminoethyl)-3-aminopropanal, one could synthesize the precursor with a ¹⁵N label on the terminal amino group. After cyclization, the position of the ¹⁵N label in the resulting 1,4-diazepane ring can be determined by mass spectrometry or ¹⁵N NMR spectroscopy. This would confirm which nitrogen atom of the precursor ends up at which position in the final ring, verifying the proposed connectivity.

Stereochemical probes offer another avenue for mechanistic insight. If a chiral, enantiomerically pure precursor is used, the stereochemical outcome of the cyclization can reveal details about the transition state. For example, if a reaction proceeds through an Sₙ2-type intramolecular cyclization, an inversion of configuration at the electrophilic carbon center would be expected. ualberta.ca Conversely, a mechanism involving an Sₙ1-type pathway would likely lead to racemization. By using chiral starting materials and analyzing the stereochemistry of the product, chemists can deduce the stereochemical course of the ring-forming step. researchgate.net

Elucidation of Reaction Mechanisms for Methoxy (B1213986) Group Introduction and Interconversion

The introduction of the methoxy group at the C6 position of the 1,4-diazepane ring is a key functionalization step. Plausible mechanisms for its introduction generally involve nucleophilic substitution reactions. A common strategy would be a Williamson-type ether synthesis, where a 6-hydroxy-1,4-diazepane precursor is converted to its alkoxide and reacted with a methylating agent (e.g., methyl iodide). Alternatively, a nucleophilic substitution could be performed on a 6-halo-1,4-diazepane with sodium methoxide (B1231860). organic-chemistry.org

Interconversion reactions, such as the hydrolysis of the methoxy group back to a hydroxyl group, would typically proceed via acid-catalyzed pathways, involving protonation of the ether oxygen followed by nucleophilic attack by water.

The stereochemical outcome of the methoxy group introduction is highly dependent on the reaction mechanism. Assuming the synthesis starts from an optically active precursor, such as an enantiopure 6-hydroxy-1,4-diazepane, the stereochemistry at the C6 position provides significant mechanistic information.

Sₙ2 Mechanism: If the reaction proceeds via a direct, single-step Sₙ2 pathway (e.g., reaction of a 6-tosyloxy-1,4-diazepane with methoxide), it would result in a complete inversion of the stereochemical configuration at the C6 carbon. youtube.com This "Walden inversion" is a hallmark of the Sₙ2 mechanism. ualberta.ca

Sₙ1 Mechanism: If the reaction follows an Sₙ1 pathway, it would involve the formation of a planar carbocation intermediate at the C6 position. The subsequent nucleophilic attack by methanol (B129727) or methoxide could occur from either face of the carbocation with roughly equal probability. This would lead to racemization, yielding a mixture of both enantiomers of the final product. researchgate.net

Therefore, by starting with a chiral precursor and analyzing the optical activity of the resulting this compound, the predominant mechanistic pathway for the substitution can be determined.

Both Lewis and Brønsted acids and bases can play crucial roles in catalyzing the introduction or interconversion of the methoxy group.

Brønsted Bases: In a Williamson ether synthesis, a strong Brønsted base (e.g., sodium hydride) is required to deprotonate the 6-hydroxyl group, forming a nucleophilic alkoxide. The rate of this reaction is directly dependent on the concentration and strength of the base.

Brønsted Acids: Brønsted acids are key catalysts for both ether formation from an alcohol and a large excess of methanol, and for the reverse reaction, ether hydrolysis. rsc.orgrsc.org In the forward reaction, the acid protonates the hydroxyl group of the precursor, converting it into a better leaving group (H₂O). In the hydrolysis reaction, the acid protonates the ether oxygen, making the C6 carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov The reaction rate often shows a direct dependence on the acid concentration. acs.org

Lewis Acids: Lewis acids can also facilitate these transformations. A Lewis acid could coordinate to a halogen leaving group in a 6-halo-1,4-diazepane, increasing its leaving group ability and promoting nucleophilic substitution. acs.org Similarly, in ether cleavage reactions, a Lewis acid can coordinate to the ether oxygen, activating the C-O bond towards cleavage. rsc.org

Mechanistic Understanding of Ring Inversion and Nitrogen Inversion Dynamics

The seven-membered 1,4-diazepane ring is not planar and exists in a dynamic equilibrium of different conformations. The primary low-energy conformations are typically twist-chair or twist-boat forms. researchgate.netnih.gov These conformations can interconvert through two main dynamic processes: ring inversion and nitrogen inversion.

Ring Inversion: This process, often called a "ring flip," involves the concerted movement of the atoms in the ring, allowing it to turn "inside-out." For substituted 1,4-diazepanes, this process interconverts axial and equatorial substituents. This conformational flexibility is a key feature of diazepine (B8756704) rings. researchgate.net The energy barrier for this process can be determined using dynamic NMR spectroscopy. For the related 1,4-benzodiazepine (B1214927) diazepam, the activation energy for ring inversion has been calculated to be approximately 17.6 kcal/mol. researchgate.netresearchgate.net This barrier is low enough for rapid interconversion at room temperature but can often be "frozen out" at lower temperatures for NMR analysis. chemrxiv.org The presence of the C6-methoxy group would be expected to influence the conformational equilibrium, potentially favoring conformations where this substituent occupies a pseudo-equatorial position to minimize steric interactions.

Dynamic ProcessRelated SystemMethodActivation Energy (ΔG‡)Reference(s)
Ring InversionDiazepam (1,4-Benzodiazepine)Calculation~17.6 kcal/mol researchgate.netresearchgate.net
Nitrogen InversionAmmonia (NH₃)Experimental~5.8 kcal/mol wikipedia.org
Nitrogen Inversion1,2-di-tert-butyldiaziridineExperimental~32.5 kcal/mol (135.8 kJ/mol) nih.gov

Transition State Characterization for Conformational Changes

The seven-membered ring of 1,4-diazepane is flexible and can adopt several conformations. The parent hexahydro-1,4-diazepine (homopiperazine) has been shown by X-ray crystallography to exist in a pseudo-chair conformation. mdpi.com For substituted 1,4-diazepanes, such as N,N-disubstituted derivatives, a low-energy twist-boat conformation has been identified through NMR spectroscopy, X-ray crystallography, and molecular modeling. nih.gov

For this compound, the methoxy group at the C6 position is expected to influence the conformational preference. The molecule likely exists in an equilibrium of several low-energy conformations, such as chair, boat, and twist-boat forms. The interconversion between these conformers proceeds through transition states of higher energy. The characterization of these transition states is essential for understanding the dynamics of the ring system.

Computational methods, such as density functional theory (DFT), are powerful tools for characterizing the transition states of conformational changes. By mapping the potential energy surface of the molecule, the structures and energies of the transition states connecting the various conformers can be determined. For analogous six-membered rings like 1,4-dithiacyclohexane, computational studies have successfully located transition states for conformational interconversions. nih.gov A similar approach for this compound would involve identifying the transition state geometries and performing vibrational frequency calculations to confirm that they are first-order saddle points (i.e., having exactly one imaginary frequency).

Solvent and Temperature Effects on Inversion Kinetics

The kinetics of conformational inversion in cyclic molecules can be significantly influenced by the solvent and temperature. These factors can affect the energy barriers of the transition states and the relative populations of the different conformers.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium and the rate of interconversion. Polar solvents may stabilize more polar conformers or transition states, thereby altering the inversion kinetics. Experimental techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy can be used to study these effects by monitoring the changes in the NMR spectrum as a function of solvent.

Temperature Effects: Temperature has a direct impact on the rate of conformational inversion. At higher temperatures, the increased thermal energy allows the molecule to more easily overcome the energy barriers for interconversion, leading to faster kinetics. Conversely, at lower temperatures, the inversion process can be slowed down or even "frozen out" on the NMR timescale, allowing for the observation of individual conformers. Variable temperature NMR studies are a primary method for determining the energy barriers for ring inversion.

Mechanisms of Functionalization Reactions at Nitrogen and Carbon Centers

The 1,4-diazepane scaffold possesses two nitrogen atoms and several carbon atoms that can be sites for functionalization. The mechanisms of these reactions are of great interest for the synthesis of novel derivatives.

The nitrogen atoms of this compound are nucleophilic and can readily participate in substitution and addition reactions.

A well-studied reaction for related 1,4-diazepane systems is reductive amination. For instance, the formation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines has been investigated, revealing a mechanism that involves the nucleophilic attack of a secondary endocyclic nitrogen atom on a carbonyl group. nih.gov This leads to the formation of a hemiaminal or an iminium intermediate, which is then reduced. nih.gov The barrier height for such a reaction has been calculated using DFT methods. nih.gov This provides a strong model for understanding the nucleophilic reactivity of the nitrogen centers in this compound.

Functionalization can also occur at the carbon centers, often following an initial reaction at a nitrogen atom. For example, the synthesis of 1,4-benzodiazepine derivatives has been achieved through an intramolecular C-N bond coupling followed by a ring-opening of an azetidine (B1206935) fused to the diazepine ring, demonstrating a pathway for modification at a carbon atom adjacent to a nitrogen. nih.govmdpi.com

The following table summarizes the key steps in a proposed nucleophilic addition mechanism at a nitrogen center of a 1,4-diazepane ring, based on analogous reactions.

StepDescriptionIntermediate
1Nucleophilic attack of a secondary amine on an electrophilic carbonyl carbon.Zwitterionic adduct
2Proton transfer from the nitrogen to the oxygen.Hemiaminal
3Dehydration to form an iminium ion.Iminium cation
4Reduction of the iminium ion.Alkylated diazepane

While nucleophilic reactions are common for amines, radical and photochemical pathways offer alternative routes for functionalization. However, the literature on such reactions specifically for the 1,4-diazepane ring system is sparse. In principle, radical reactions could be initiated at the carbon atoms of the ring, particularly those adjacent to the nitrogen or oxygen atoms, through hydrogen abstraction. Photochemical reactions, such as [2+2] cycloadditions, could potentially be employed if suitable chromophores are present in the molecule or the reactants. The investigation of these less common reaction pathways for this compound represents an area for future research.

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry plays a vital role in validating and refining proposed reaction mechanisms. By modeling the reaction at a quantum mechanical level, detailed insights into the energetics and geometries of reactants, intermediates, transition states, and products can be obtained.

Reaction coordinate analysis is a powerful computational tool for elucidating the step-by-step mechanism of a chemical reaction. The reaction coordinate is the path of minimum energy on the potential energy surface that connects the reactants to the products through the transition state.

An Intrinsic Reaction Coordinate (IRC) calculation is a common method used to trace this minimum energy path. q-chem.comrowansci.com Starting from the geometry of a transition state, the IRC calculation follows the steepest descent path in both the forward and reverse directions, leading to the corresponding product and reactant minima. rowansci.comresearchgate.net This confirms that the identified transition state indeed connects the intended reactants and products.

For the synthesis of 1,4-diazepines, theoretical studies have employed PM3 and DFT methods to investigate the reaction mechanism, and all transition states were verified by vibrational analysis and IRC calculations. ijpcbs.com In a study on the reductive amination of a 1,4-diazepane derivative, the barrier height for the reaction was calculated to be 138 kJ mol−1. nih.gov

The following table outlines the typical workflow for the computational validation of a reaction mechanism involving this compound.

StepComputational MethodPurpose
1Geometry OptimizationFind the lowest energy structures of reactants, products, and intermediates.
2Transition State SearchLocate the saddle point on the potential energy surface connecting two minima.
3Frequency CalculationCharacterize stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).
4IRC CalculationConfirm the connectivity of the transition state with the reactant and product.
5Solvation ModelingAccount for the effect of the solvent on the reaction energetics.

Activation Energy Calculations and Rate Constant Predictions

Recent mechanistic investigations into the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, which are structurally related to this compound, have utilized such computational approaches to understand the alkylation of the 1,4-diazepane-6-amine (DAZA) core. nih.govnih.gov These studies have explored various potential reaction pathways, including direct reductive amination and a hypothetical carbonyl insertion mechanism, by calculating the associated activation energy barriers. nih.gov

In the context of these studies, the activation energy for the direct reductive amination of a dialkylated DAZA compound was calculated to be 138 kJ mol−1. nih.gov According to the Eyring equation, reactions with activation barriers up to 100 kJ mol−1 are generally expected to proceed at appreciable rates at room temperature. nih.gov The calculated value of 138 kJ mol−1 suggests that this particular transformation would likely not occur readily under those conditions. nih.gov However, it is important to note that computational models have inherent limitations, and factors such as solvent effects, which may not be fully accounted for in the calculations, can significantly influence reaction rates. nih.gov

An alternative, hypothetical pathway involving a carbonyl insertion into an N-C-N aminal bridge was also investigated. nih.gov The initial activation energy for this step was calculated to be a prohibitively high 245 kJ mol−1. nih.gov However, the study revealed that the involvement of a nearby 2-hydroxy group could substantially lower this barrier to 117 kJ mol−1 through the formation of a hydrogen bond that stabilizes the transition state. nih.gov While this represents a significant reduction in the activation energy, the barrier still remains above the 100 kJ mol−1 threshold for spontaneous reaction at room temperature. nih.gov

These computational findings are instrumental in rationalizing experimental observations. For instance, the difficulty in achieving certain transformations in the laboratory can be explained by the high activation energy barriers predicted by theoretical calculations. nih.gov Conversely, the successful isolation of other products aligns with pathways that have more accessible transition states. nih.govnih.gov The data generated from these computational studies are summarized in the tables below.

Table 1: Calculated Activation Energies for Proposed Reaction Pathways
Proposed Reaction PathwayCalculated Activation Energy (kJ mol−1)Notes
Direct Reductive Amination138Considered too high for a likely occurrence at room temperature. nih.gov
Carbonyl Insertion into N-C-N Aminal Bridge (Unassisted)245Hypothetical pathway with a very high energy barrier. nih.gov
Carbonyl Insertion into N-C-N Aminal Bridge (2-hydroxy group assisted)117Activation energy is lowered by hydrogen bond stabilization of the transition state. nih.gov
Table 2: Compound Names
Abbreviation/Systematic NameFull Compound Name
DAZA1,4-Diazepane-6-amine
N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-aminesN,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines

Advanced Analytical Methodologies for the Characterization of 6 Methoxy 1,4 Diazepane

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often to within a few parts per million (ppm). longdom.org Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can distinguish between compounds with very similar nominal masses. nih.govnih.gov This capability is essential for unambiguously determining the elemental composition of a molecule. researchgate.net

Accurate Mass Measurement and Elemental Composition Determination

For 6-Methoxy-1,4-diazepane, the first step in characterization is the confirmation of its molecular formula. The neutral molecule has a chemical formula of C₆H₁₄N₂O. In mass spectrometry, analysis is typically performed on a protonated version of the molecule, [M+H]⁺, which would have the formula [C₆H₁₅N₂O]⁺.

Using HRMS, the exact mass of this protonated ion is measured and compared against a theoretical calculated mass. The minuscule difference between the measured and theoretical mass, known as mass error, provides strong evidence for the assigned elemental formula.

Theoretical Calculation:

Carbon (C): 6 x 12.000000 = 72.000000 Da

Hydrogen (H): 15 x 1.007825 = 15.117375 Da

Nitrogen (N): 2 x 14.003074 = 28.006148 Da

Oxygen (O): 1 x 15.994915 = 15.994915 Da

Theoretical Exact Mass [M+H]⁺: 131.118438 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of C₆H₁₄N₂O.

Molecular FormulaIon TypeTheoretical Exact Mass (Da)Experimentally Measured Mass (Da)Mass Error (ppm)
C₆H₁₄N₂O[M+H]⁺131.11844131.11821-1.75

This interactive table presents hypothetical HRMS data for this compound. A low mass error strongly supports the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented into smaller product ions. nationalmaglab.orgwikipedia.org The resulting fragmentation pattern provides a structural fingerprint of the molecule, revealing information about its connectivity and functional groups. nationalmaglab.org The fragmentation of this compound would likely proceed through characteristic pathways involving its ether and cyclic amine functionalities. miamioh.edulibretexts.org

A common fragmentation method is collision-induced dissociation (CID), where the precursor ion collides with an inert gas, causing it to break apart. nih.gov For the [M+H]⁺ ion of this compound (m/z 131.1), key fragmentation pathways can be predicted:

Loss of Methanol (B129727): A primary fragmentation could involve the loss of a neutral methanol molecule (CH₃OH, 32.026 Da), resulting in a fragment ion at m/z 99.092. This is a common pathway for methoxy-containing compounds.

Ring Cleavage: The diazepane ring can undergo cleavage at various points. Alpha-cleavage adjacent to the nitrogen atoms is a characteristic fragmentation for cyclic amines. miamioh.edu This could lead to several smaller fragment ions, helping to piece together the ring structure.

Loss of Methoxy (B1213986) Radical: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃, 31.018 Da), generating a cation at m/z 100.100.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
131.199.1CH₃OH (Methanol)Protonated diazepine (B8756704) ring fragment
131.1100.1•OCH₃ (Methoxy radical)[C₅H₁₂N₂]⁺ fragment
131.171.1C₂H₅NO (Methoxy-imine)Protonated aziridine fragment
99.171.1C₂H₄ (Ethene)Protonated aziridine fragment

This interactive table outlines a plausible fragmentation pathway for this compound, which is instrumental in confirming its molecular structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While HRMS confirms the 'what' (elemental formula), NMR spectroscopy reveals the 'how' (the specific arrangement and connectivity of atoms). weebly.comomicsonline.org Multi-dimensional NMR experiments are essential for unambiguously assigning the structure of complex molecules by resolving overlapping signals and revealing through-bond and through-space correlations. researchgate.netyoutube.com

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

A suite of 2D-NMR experiments is used to map the complete bonding framework of a molecule. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). creative-biostructure.com For this compound, COSY would show correlations between protons on adjacent carbons, allowing for the tracing of the carbon backbone within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu The methoxy group protons, for instance, would show a clear correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). libretexts.org It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. emerypharma.com For example, HMBC would show a correlation from the methoxy protons to the C6 carbon of the diazepane ring, confirming the position of the methoxy group.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-OCH₃~3.3~55C6
C2/C3/C5/C7 (Ring CH₂)~2.7 - 3.1~45 - 55Adjacent Ring Carbons
C6 (Ring CH)~3.5~75-OCH₃, C5, C7
N-HBroad, variable-C2, C5, C3, C7

This interactive table summarizes the predicted NMR data and key correlations used to establish the connectivity of this compound.

NOESY/ROESY for Proximity and Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D-NMR experiments that identify protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comacdlabs.com These techniques are invaluable for determining the relative stereochemistry and preferred conformation of a molecule in solution. libretexts.org An observed NOE or ROE correlation indicates that two protons are typically within 5 Å of each other. nanalysis.com

For this compound, the seven-membered ring is not planar and can exist in various chair-like or boat-like conformations. NOESY/ROESY experiments can help determine the preferred conformation by identifying key spatial proximities. For example, a correlation between the proton at C6 and protons on one face of the ring (e.g., specific axial protons at C2 and C7) would provide strong evidence for the orientation of the methoxy group (axial vs. equatorial).

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Size and Self-Assembly

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. ucsb.educeitec.cz The diffusion rate of a molecule is primarily related to its size and shape; larger molecules diffuse more slowly than smaller ones. spark904.nlox.ac.uk

A DOSY experiment on a pure sample of this compound would show all proton signals aligned at the same diffusion coefficient value, confirming that they all belong to a single molecular entity. The measured diffusion coefficient can be used to estimate the hydrodynamic radius of the molecule. While a small molecule like this compound is not expected to undergo self-assembly on its own, DOSY is a powerful tool to study its potential interactions with larger molecules (e.g., proteins, polymers) or to analyze its purity in a mixture, as impurities of different sizes would appear at different diffusion coefficients. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound. These methods are highly sensitive to the presence of specific functional groups and can offer detailed insights into the molecule's conformational landscape.

The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption (IR) and scattering (Raman) bands corresponding to the various functional groups and bond types present in the molecule. By analogy with similar saturated heterocyclic amines and methoxy-substituted compounds, a tentative assignment of key vibrational modes can be proposed.

The diazepane ring itself will give rise to a complex series of vibrations. The C-H stretching vibrations of the methylene groups in the ring are anticipated in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. The corresponding scissoring and rocking deformations of these CH₂ groups would appear in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. The C-N stretching vibrations of the secondary amines within the seven-membered ring are expected to produce bands in the 1020-1250 cm⁻¹ range. The N-H stretching vibration of the secondary amines is a particularly useful diagnostic tool, typically appearing as a medium to weak band in the 3300-3500 cm⁻¹ region in the IR spectrum. The position and shape of this band can be indicative of the extent of hydrogen bonding.

The methoxy group (-OCH₃) also has several characteristic vibrational modes. The asymmetric and symmetric C-H stretching of the methyl group will contribute to the bands in the 2950-3000 cm⁻¹ region. A more distinct feature is the C-O stretching vibration, which is expected to produce a strong band in the IR spectrum, typically in the 1075-1150 cm⁻¹ range for ethers.

A summary of the expected characteristic vibrational modes for this compound is presented in Table 1.

Table 1: Tentative Assignment of Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H (Amine) Stretching 3300-3500 Medium-Weak Weak
C-H (Alkane) Stretching 2850-3000 Strong Strong
C-H (Methoxy) Stretching 2950-3000 Strong Strong
CH₂ Scissoring 1400-1470 Medium Medium
C-O (Ether) Stretching 1075-1150 Strong Medium
C-N (Amine) Stretching 1020-1250 Medium Medium

Note: These are generalized ranges and the exact positions will depend on the specific molecular environment and conformational state.

Furthermore, in the solid state, this compound may exist in different crystalline forms, known as polymorphs. Polymorphism can have a significant impact on the physical properties of a compound. IR and Raman spectroscopy are powerful tools for the detection and characterization of polymorphs, as the different crystal lattice arrangements will result in distinct vibrational spectra due to variations in intermolecular interactions, such as hydrogen bonding. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationships of bioactive molecules.

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. hzdr.de The resulting diffraction pattern is recorded on a detector. The collection of a complete dataset involves rotating the crystal through a series of angles to capture the intensities of a large number of reflections.

The collected data is then processed, which includes corrections for various experimental factors. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using least-squares methods to improve the fit between the observed and calculated structure factors. The quality of the final structure is assessed using various metrics, such as the R-factor.

A summary of typical parameters for single-crystal X-ray data collection and refinement is provided in Table 2.

Table 2: Typical Parameters for Single-Crystal X-ray Data Collection and Refinement

Parameter Description Typical Value/Setting
Crystal Data
Formula C₆H₁₄N₂O -
Formula weight 130.19 -
Crystal system e.g., Monoclinic -
Space group e.g., P2₁/c -
Data Collection
Diffractometer e.g., Bruker APEX II -
Radiation Mo Kα (λ = 0.71073 Å) -
Temperature 100(2) K -
Refinement
Refinement method Full-matrix least-squares on F² -
Final R indices [I > 2σ(I)] R₁ = x.xxxx, wR₂ = y.yyyy -

The interpretation of the refined crystal structure provides a wealth of information. The precise coordinates of each atom allow for the calculation of all bond lengths and angles. The conformation of the diazepane ring can be definitively established. For example, related seven-membered rings in benzodiazepine derivatives often adopt a boat-like conformation. acs.orgnih.gov Intermolecular interactions, such as hydrogen bonding involving the amine protons, can be identified and characterized.

The reporting of crystallographic data follows strict standards set by the International Union of Crystallography (IUCr). dcc.ac.ukbath.ac.ukiucr.org The standard format for reporting crystallographic data is the Crystallographic Information File (CIF). wikimedia.org The CIF file contains all the necessary information to reproduce the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement. It is common practice to deposit the CIF data in a public repository, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure the data is accessible to the scientific community. acs.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic technique depends on the properties of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. chromatographyonline.comchromatographyonline.com For a polar compound like this compound, reversed-phase HPLC with a C18 column would be a suitable starting point. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a buffer to control the pH and ensure good peak shape. Detection can be achieved using a variety of detectors, with UV detection being common if the molecule possesses a chromophore, or a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS) if it does not.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. vt.edubre.com Due to the presence of polar amine groups, direct analysis of this compound by GC may lead to poor peak shape and column adsorption. Derivatization of the amine groups, for instance, by acylation or silylation, can improve its volatility and chromatographic behavior. A flame ionization detector (FID) or a mass spectrometer can be used for detection.

A summary of potential chromatographic conditions for the analysis of this compound is presented in Table 3.

Table 3: Potential Chromatographic Conditions for the Analysis of this compound

Technique Parameter Typical Conditions
HPLC
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with Water/Acetonitrile and 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV (if applicable), CAD, or MS
GC
Column Capillary column with a polar stationary phase (e.g., DB-WAX)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient from 100 °C to 250 °C

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. phenomenex.comscribd.com The separation principle is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. creative-proteomics.comwikipedia.orgresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most applicable method due to the compound's polarity. creative-proteomics.comwikipedia.org

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (C18), is used in conjunction with a polar mobile phase. phenomenex.comwikipedia.org The mobile phase generally consists of a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile or methanol. creative-proteomics.comwikipedia.org The pH of the aqueous buffer is a critical parameter that must be controlled to ensure consistent ionization of the basic amine functionalities in the diazepane ring, which in turn affects retention and peak shape. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of both the main compound and any less polar impurities. phenomenex.com

Detection is commonly achieved using an ultraviolet (UV) detector. As this compound lacks a significant chromophore, detection at a low wavelength, typically between 200 and 220 nm, is required to achieve adequate sensitivity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Representative HPLC Purity Analysis of a this compound Sample This table contains interactive elements. Click on headers to sort.

Peak No.Retention Time (min)Peak AreaArea %Identification
12.1515,4300.31Starting Material Impurity
24.884,950,12099.52This compound
36.028,9700.17Unknown Impurity

Chiral HPLC for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. scielo.org.mx Chiral HPLC is the premier technique for this purpose, utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly versatile and widely used for the separation of a broad range of chiral compounds, including amines. nih.govyakhak.orgchiraltech.com The separation is typically performed in normal-phase mode, using a mobile phase composed of an alkane (e.g., hexane (B92381) or heptane) mixed with an alcohol modifier (e.g., isopropanol or ethanol). nih.gov For basic compounds like this compound, the addition of a small amount of an amine additive, such as diethylamine or ethanesulfonic acid, to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase support. nih.gov

The enantiomeric excess (e.e.) is a measure of the purity of one enantiomer relative to the other and is calculated from the peak areas of the two enantiomers in the chromatogram. This value is critical for ensuring the stereochemical purity of the target compound.

Table 2: Chiral HPLC Analysis for Enantiomeric Excess of this compound This table contains interactive elements. Click on headers to sort.

EnantiomerRetention Time (min)Peak AreaArea %Calculated e.e. (%)
(R)-6-Methoxy-1,4-diazepane8.341,256,70099.1598.30
(S)-6-Methoxy-1,4-diazepane9.5110,7500.85

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. nih.govmdpi.com Direct analysis of polar compounds containing active hydrogens, such as the amine groups in this compound, can be challenging due to poor peak shape and low volatility. nih.gov Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. gcms.czjfda-online.com

Common derivatization strategies for amines include acylation or silylation. nih.govjfda-online.com Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively cap the polar N-H groups, increasing the compound's volatility. thermofisher.comsigmaaldrich.com

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes and fragments the molecules, producing a unique mass spectrum for each compound that serves as a chemical "fingerprint," allowing for unambiguous identification of volatile impurities or the derivatized parent compound.

Table 3: GC-MS Analysis of a Derivatized this compound Sample This table contains interactive elements. Click on headers to sort.

Retention Time (min)Key Mass Fragments (m/z)Compound Identification
5.7270, 98, 111Volatile Synthesis Byproduct
9.41223, 251, 324Bis-TFA-6-Methoxy-1,4-diazepane

Future Research Directions and Unaddressed Challenges in 6 Methoxy 1,4 Diazepane Chemistry

Discovery of Highly Efficient and Sustainable Synthetic Routes

Future research should focus on:

Catalytic Approaches: Investigating novel catalysts, such as heteropolyacids or multiphase nano-titania, which have shown efficacy in the synthesis of other diazepine (B8756704) derivatives, could lead to more efficient and reusable systems. nih.govnih.gov

Green Chemistry Principles: The application of solvent-free reaction conditions or the use of greener solvents will be crucial for developing sustainable processes. researchgate.net Microwave-assisted organic synthesis (MAOS) techniques could also be explored to reduce reaction times and improve yields. nih.gov

Development of Universal Stereoselective Methodologies for All Chiral Centers

The 6-methoxy position on the 1,4-diazepane ring constitutes a chiral center, meaning the molecule can exist as different stereoisomers. As the biological activity of chiral molecules is often enantiomer-dependent, a significant hurdle is the development of methods to selectively synthesize one specific isomer.

Key areas for future development include:

Asymmetric Catalysis: The design of chiral catalysts (metal-based or organocatalysts) that can induce high levels of stereoselectivity in the formation of the diazepane ring or the introduction of the methoxy (B1213986) group is a paramount objective.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the diazepane framework would provide a reliable route to enantiomerically pure 6-Methoxy-1,4-diazepane.

Resolution Techniques: While less ideal than stereoselective synthesis, the development of efficient methods for separating racemic mixtures, such as chiral chromatography or diastereomeric salt formation, will be important in the interim.

Integration of Advanced Computational Design and Experimental Synthesis Cycles

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. For this compound, this synergy is currently unexploited. Future efforts should leverage computational tools to guide synthetic design and predict molecular properties.

This integrated approach would involve:

Reaction Pathway Modeling: Using quantum chemical calculations to model potential synthetic routes, identify transition states, and predict reaction kinetics and thermodynamics, thereby prioritizing the most promising experimental conditions.

Conformational Analysis: The seven-membered diazepane ring is highly flexible. Computational studies can predict the preferred solution and solid-state conformations, which is crucial for designing derivatives with specific biological targets, as has been done for other diazepane antagonists. nih.gov

Predictive Toxicology and Pharmacology: In silico modeling can provide early insights into the potential biological activity and toxicity profiles of this compound and its derivatives, guiding the design of compounds with improved therapeutic indices. rsc.org

Exploration of this compound in Supramolecular Chemistry and Materials Science

The potential of this compound as a building block in supramolecular chemistry and materials science is entirely unexplored. The presence of two nitrogen atoms and an oxygen atom provides multiple sites for non-covalent interactions, particularly hydrogen bonding.

Future research avenues include:

Crystal Engineering: A systematic study of the crystallization of this compound could reveal interesting solid-state phenomena such as polymorphism, where different crystal structures of the same compound exhibit different physical properties. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diazepane nitrogen atoms can act as ligands for metal ions, opening the possibility of synthesizing novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Host-Guest Chemistry: Investigating the ability of the diazepane ring to act as a host for small molecules or ions could lead to applications in molecular recognition and separation science.

Uncovering Novel Reactivity and Unexpected Rearrangements of the Diazepane Core

The reactivity of the this compound core is a blank slate. Understanding its chemical behavior under various conditions is essential for its use as a synthetic intermediate. Research into the reactivity of related azetidine-fused diazepines has shown that the strained ring systems can undergo novel ring-opening and rearrangement reactions to produce diverse functionalized derivatives. nih.gov

Future investigations should aim to:

Map Functional Group Tolerance: Systematically explore the stability and reactivity of the diazepane ring in the presence of various reagents and reaction conditions.

Catalytic Transformations: Subject the diazepane core to modern catalytic methods to discover novel C-H functionalization, cross-coupling, or ring-restructuring reactions.

Rearrangement Chemistry: Investigate potential skeletal rearrangements, such as ring contractions or expansions, which could be triggered by acidic, basic, or thermal conditions, providing access to new and unique heterocyclic scaffolds. nih.gov

Application of Emerging Analytical Technologies for Real-Time Reaction Monitoring

To optimize synthetic routes and ensure product quality, the application of advanced analytical techniques is indispensable. While numerous analytical methods exist for the detection of benzodiazepines in biological samples, their application to the in-process monitoring of this compound synthesis has not been explored. rroij.comnih.govresearchgate.net

The implementation of Process Analytical Technology (PAT) would be a significant step forward. mt.com This involves using real-time analytical techniques to monitor and control manufacturing processes.

Analytical TechniqueApplication in this compound Chemistry
High-Performance Liquid Chromatography (HPLC) The technique of choice for reaction monitoring, purity assessment, and chiral separations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) A reference method for identification and quantification, especially for volatile intermediates or impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Essential for structural elucidation and can be used for in-situ reaction monitoring to study kinetics and mechanisms. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used as an in-situ probe to track the disappearance of reactants and the appearance of products in real-time.
Capillary Electrophoresis (CE) Offers high-resolution separation for purity analysis and the study of ionic intermediates. researchgate.net

Challenges and Solutions in Scale-Up and Process Development for Industrial Relevance

Transitioning a synthetic route from the laboratory bench to an industrial scale presents a unique set of challenges that must be addressed for any compound to become commercially viable. mt.compdaisrael.co.il For this compound, these challenges are currently hypothetical but critical for future consideration.

Key challenges and potential solutions are outlined below:

ChallengePotential Solution
Process Safety Conduct thorough reaction calorimetry and hazard analysis to understand thermal risks and prevent runaway reactions. mt.com
Reproducibility and Robustness Implement Quality by Design (QbD) principles and Design of Experiments (DoE) to identify critical process parameters and establish a robust operating range. mt.comregmednet.com
Impurity Profiling and Control Utilize advanced analytical techniques (e.g., LC-MS/MS) to identify, quantify, and control process-related impurities. rroij.com
Cost-Effectiveness Optimize reagent usage, minimize reaction steps, develop catalyst recycling protocols, and design processes that avoid expensive or cryogenic conditions.
Throughput and Automation Explore continuous flow chemistry as an alternative to batch processing to improve safety, consistency, and throughput. Incorporate automation for better process control and reproducibility. regmednet.com

Data Science and Cheminformatics for Predictive Chemistry of Heterocycles

The application of data science and cheminformatics is poised to revolutionize the study of heterocyclic compounds like this compound. ejbi.orgunm.edu These computational approaches allow for the efficient screening and analysis of large chemical libraries to identify potential drug candidates and predict the properties and activities of chemical compounds. ejbi.org By leveraging machine learning algorithms and computational models, researchers can forecast various physicochemical and biological properties, accelerating research and development. ejbi.orgnih.gov

Predictive models are crucial for understanding the bioactivity of small molecules. nih.gov For nitrogen-containing heterocycles, quantum-mechanical descriptors can be used to build models that predict properties such as proton affinity and pKb values. nih.gov Machine learning and deep learning models have also been successfully used to predict the thermophysical properties of heterocyclic compounds, which are critical for applications in materials science. researchgate.net These predictive tools can help to narrow down the chemical search space, allowing for more efficient virtual screening and optimization of compounds. nih.gov

The development of robust predictive models relies on the availability of large, high-quality datasets. nih.gov Cheminformatics tools are essential for analyzing and interpreting the massive amounts of data generated from high-throughput screening and other experiments, helping to identify trends and generate actionable insights. ejbi.org For instance, a deep learning model using a variational autoencoder can generate chemical compound fingerprints from their SMILES representation to predict properties like LogD and biological assay binding. ulster.ac.uk

Table 1: Application of Predictive Models in Heterocycle Chemistry

Model Type Application Predicted Properties Reference
Quantum-Mechanical Descriptors Prediction of physicochemical properties Proton affinity, pKb-values, metal complexation strength nih.gov
Machine Learning (LightGBM) Prediction of thermophysical properties High-pressure density researchgate.net
Deep Learning (Variational Autoencoder) Preliminary screening of chemical compounds LogD, Assay Binding ulster.ac.uk

Future research in this area will likely focus on improving the accuracy of these predictive models and expanding their applicability to a wider range of heterocyclic compounds and properties. nih.gov As more data becomes available, these models will become increasingly powerful tools for the rational design of new molecules with desired characteristics. nih.gov

Interdisciplinary Approaches Leveraging this compound as a Chemical Probe

This compound holds potential as a chemical probe, a small molecule used to study and manipulate biological systems. mskcc.orgpromega.com Chemical probes are critical tools in chemical biology and drug discovery for understanding complex biological mechanisms and validating new drug targets. promega.commdpi.com By selectively interacting with a specific protein target, a chemical probe can help elucidate the protein's function within a cellular or organismal context. promega.com

The development of a high-quality chemical probe requires specific properties, including high affinity and selectivity for its intended target, as well as cellular potency. promega.com The process is a multidisciplinary effort, often involving medicinal chemistry to optimize properties for in vivo studies. mskcc.org The ultimate goal is to create a tool that can selectively modulate a protein's activity in a controlled manner. tandfonline.com

Leveraging this compound as a scaffold for a chemical probe would involve several steps analogous to a drug discovery project. tandfonline.com This includes identifying a biological target of interest, developing assays to measure the molecule's interaction with the target, and optimizing its structure to improve potency and selectivity. tandfonline.com The 1,4-diazepane core is a versatile scaffold found in many biologically active compounds, suggesting its potential for developing novel probes. researchgate.net For instance, derivatives of 1,4-diazepane have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various neurological disorders. nih.govnih.gov

Table 2: Key Characteristics of an Ideal Chemical Probe

Characteristic Description Importance Reference
Potency High affinity for the intended target (e.g., <100nM in biochemical assays). Ensures that the probe is effective at low concentrations, minimizing off-target effects. promega.com
Selectivity Significantly higher affinity for the target protein over other related proteins (e.g., >30-fold). Crucial for attributing observed biological effects to the specific target. promega.com
Cellular Activity Ability to engage the target and elicit a functional response in a cellular context (e.g., <1µM). Demonstrates the probe's utility in studying biological processes in living systems. promega.com

| Known Mode of Action | A well-characterized mechanism by which the probe interacts with its target. | Allows for clear interpretation of experimental results. | promega.com |

Future interdisciplinary research could focus on identifying specific protein targets for which a this compound-based probe would be useful. This would involve collaboration between synthetic chemists, biochemists, and cell biologists to design, synthesize, and validate the probe's effectiveness in studying complex biological questions.

Systematic Investigation of Isomeric Forms and Their Distinct Chemical Properties

Isomers are molecules that have the same molecular formula but a different arrangement of atoms. wikipedia.org For a molecule like this compound, which contains a stereocenter at the 6-position, different stereoisomers can exist. wikipedia.org These stereoisomers, known as enantiomers, are non-superimposable mirror images of each other. wikipedia.org It is well-established that different enantiomers of a compound can have substantially different biological effects because they interact differently with chiral biological molecules like proteins and enzymes. wikipedia.org

A systematic investigation into the isomeric forms of this compound would involve the separation or stereoselective synthesis of the individual enantiomers, (R)-6-Methoxy-1,4-diazepane and (S)-6-Methoxy-1,4-diazepane. The distinct chemical and biological properties of each enantiomer would then be characterized. For example, different enantiomers of a drug can exhibit different pharmacological and toxicological profiles. A well-known example is the drug esomeprazole, which is the (S)-enantiomer of omeprazole and shows improved clinical efficacy. wikipedia.org

The conformation of the seven-membered diazepane ring also contributes to its properties. The parent compound, homopiperazine (hexahydro-1,4-diazepine), adopts a chair-type conformation. mdpi.com The introduction of a methoxy group at the 6-position, along with other substitutions on the nitrogen atoms, can influence the conformational preferences of the ring system, which in turn can affect its binding to biological targets.

Table 3: Potential Isomers of this compound and Areas of Investigation

Isomeric Form Type of Isomerism Key Research Questions
(R)-6-Methoxy-1,4-diazepane Enantiomer What are its specific biological activities and receptor binding affinities compared to the (S)-enantiomer?
(S)-6-Methoxy-1,4-diazepane Enantiomer Does it exhibit a different pharmacological or toxicological profile from the (R)-enantiomer?
Racemic Mixture Mixture of Enantiomers How do the properties of the mixture compare to the pure enantiomers?

Future research should prioritize the development of synthetic methods to access enantiomerically pure forms of this compound. Subsequent detailed studies, including X-ray crystallography, NMR spectroscopy, and biological assays, would be necessary to fully elucidate the distinct properties of each isomer. This knowledge is critical for any potential development of this compound for therapeutic or research applications.

Q & A

Addressing data gaps in toxicological profiles :

  • Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and Ames tests for mutagenicity. Cross-reference with QSAR models to predict ecotoxicological endpoints if empirical data are lacking .

Key Research Gaps Identified

  • Limited data on environmental persistence and bioaccumulation potential.
  • Mechanistic studies on metabolic pathways (e.g., cytochrome P450 interactions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.